Sumatriptan-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKPFRSPSRPDEB-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649421 | |
| Record name | 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020764-38-8 | |
| Record name | 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Sumatriptan-d6: A Technical Guide to its Pivotal Role in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Sumatriptan-d6 in the bioanalysis of Sumatriptan, a widely used medication for the treatment of migraine and cluster headaches. The use of a deuterated internal standard like this compound is paramount for achieving accurate and reliable quantification of the parent drug in biological matrices, a cornerstone of pharmacokinetic, bioequivalence, and toxicokinetic studies.
The Significance of this compound in Bioanalysis
In quantitative bioanalysis, particularly when employing highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to compensate for variability during sample preparation and analysis. This compound is a stable isotope-labeled (SIL) internal standard of Sumatriptan. In this compound, six hydrogen atoms have been replaced with deuterium atoms. This subtle modification in mass does not alter the chemical properties of the molecule, allowing it to behave almost identically to the unlabeled Sumatriptan during extraction, chromatography, and ionization.
The primary advantage of using a deuterated internal standard such as this compound is its ability to co-elute with the analyte (Sumatriptan) during chromatographic separation. This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, which are variations in ionization efficiency caused by co-eluting endogenous components of the biological sample. By normalizing the response of the analyte to that of the deuterated internal standard, matrix effects can be effectively compensated for, leading to significantly improved accuracy and precision of the analytical method.
Bioanalytical Methodologies: A Focus on LC-MS/MS
The quantification of Sumatriptan in biological fluids, most commonly human plasma, is typically performed using validated LC-MS/MS methods. While specific parameters may vary between laboratories, a general experimental protocol is outlined below.
Experimental Protocol: Quantification of Sumatriptan in Human Plasma
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To extract Sumatriptan and the internal standard (this compound) from the plasma matrix and remove interfering substances.
-
Procedure:
-
To a 1 mL aliquot of human plasma, add a known concentration of this compound solution as the internal standard.
-
Condition a C2 solid-phase extraction cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove hydrophilic impurities.
-
Elute Sumatriptan and this compound from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC) Separation
-
Objective: To chromatographically separate Sumatriptan and this compound from other components in the extracted sample.
-
Typical Parameters:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
3. Tandem Mass Spectrometry (MS/MS) Detection
-
Objective: To specifically detect and quantify Sumatriptan and this compound.
-
Typical Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sumatriptan: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z) (The exact m/z values will be slightly higher than Sumatriptan due to the deuterium labeling).
-
-
Data Presentation: Bioanalytical Method Validation
A crucial aspect of any bioanalytical method is its validation to ensure its reliability. While a specific validation report for a method using this compound with comprehensive data tables was not publicly available, the following tables represent typical performance characteristics of a validated LC-MS/MS method for Sumatriptan in human plasma, in this case using a non-deuterated internal standard. It is important to note that the use of a deuterated internal standard like this compound is expected to yield even better or at least comparable precision and accuracy.
Table 1: Linearity of the Calibration Curve
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Sumatriptan | 0.2 - 20 | > 0.99 |
Table 2: Intra-day and Inter-day Precision and Accuracy
| Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| 0.5 (LLOQ) | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| 1.5 (Low QC) | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| 10 (Mid QC) | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| 18 (High QC) | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Matrix Factor |
| Sumatriptan | 1.5 | ~85 | Close to 1 |
| Sumatriptan | 18 | ~85 | Close to 1 |
| This compound | (Working Concentration) | ~85 | Close to 1 |
A Matrix Factor close to 1 indicates minimal matrix effects.
Understanding Sumatriptan's Biological Fate and Action
A comprehensive understanding of a drug's mechanism of action and metabolic pathway is crucial for drug development and clinical application.
Mechanism of Action: 5-HT1B/1D Receptor Agonism
Sumatriptan exerts its therapeutic effect by acting as a selective agonist for serotonin 5-HT1B and 5-HT1D receptors.[1] During a migraine attack, cranial blood vessels dilate, and pro-inflammatory neuropeptides are released from trigeminal nerve endings.
As depicted in the diagram, Sumatriptan binds to 5-HT1B/1D receptors on both the presynaptic trigeminal nerve endings and the smooth muscle of cranial blood vessels. This binding leads to two primary effects:
-
Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors inhibits the release of vasoactive and pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on the dilated intracranial arteries causes them to constrict.
Together, these actions alleviate the pain and associated symptoms of a migraine attack.
Metabolic Pathway of Sumatriptan
Sumatriptan is primarily metabolized in the liver by the enzyme monoamine oxidase A (MAO-A). The major metabolic pathway involves oxidative deamination of the dimethylaminoethyl side chain to form an inactive indole acetic acid analogue. A minor metabolic pathway involves cytochrome P450 (CYP) enzymes.
The resulting inactive metabolite is then excreted, primarily in the urine. Understanding this metabolic pathway is crucial for assessing potential drug-drug interactions, particularly with MAO-A inhibitors, which can significantly increase Sumatriptan exposure.
Conclusion
This compound is an indispensable tool in the bioanalysis of Sumatriptan. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods ensures the high accuracy and precision required for regulatory submissions and for gaining a thorough understanding of the drug's pharmacokinetic profile. The detailed experimental protocols and an understanding of Sumatriptan's mechanism of action and metabolism, as outlined in this guide, provide a solid foundation for researchers, scientists, and drug development professionals working with this important therapeutic agent.
References
Sumatriptan-d6 mechanism of action as an internal standard
An In-depth Technical Guide on the Core Mechanism of Action of Sumatriptan-d6 as an Internal Standard
Introduction: The Imperative for Precision in Bioanalysis
In the realm of drug development and clinical research, the precise quantification of therapeutic agents in biological matrices is paramount. Bioanalytical methods form the bedrock of pharmacokinetic, toxicokinetic, and bioequivalence studies, demanding the utmost accuracy and reproducibility.[1] Internal standards are indispensable tools in achieving this, serving to correct for procedural variations during sample preparation and analysis.[2] Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated analogues, have become the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[2][3] This guide provides a comprehensive overview of this compound, a deuterated analogue of the migraine therapeutic Sumatriptan, and elucidates its mechanism of action as an internal standard.
The Principle of Stable Isotope-Labeled Internal Standards
The ideal internal standard (IS) should be a compound that behaves chemically and physically as identically as possible to the analyte of interest throughout the entire analytical procedure.[4] This includes extraction, derivatization, and detection.[2] By adding a known concentration of the IS to every sample, standard, and quality control sample, any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the IS.[5] Quantification is then based on the ratio of the analyte's response to the IS's response, which remains constant even in the face of such variations.
Deuterated standards are SIL compounds where one or more hydrogen atoms are replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[3] This substitution results in a compound that is chemically almost identical to the parent drug but has a different molecular weight.[5] This mass difference is the key to its utility in mass spectrometry, allowing the instrument to differentiate between the analyte and the internal standard.
This compound: An Ideal Internal Standard for Sumatriptan Quantification
Sumatriptan is a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine and cluster headaches.[6][7] Its mechanism of action involves vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides.[8] For accurate pharmacokinetic studies, a reliable bioanalytical method is essential. This compound serves as the ideal internal standard for Sumatriptan for several key reasons:
-
Near-Identical Physicochemical Properties : Apart from a slight increase in mass, this compound shares the same chemical structure, polarity, and ionization characteristics as Sumatriptan. This ensures it behaves similarly during sample extraction and chromatographic separation.
-
Co-elution in Chromatography : Due to their similar properties, Sumatriptan and this compound typically co-elute from the liquid chromatography column.[9] This is crucial because it means both compounds experience the same matrix effects at the same time.[4] Matrix effects, caused by co-eluting components from the biological sample, can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[4] Because this compound is affected in the same way as Sumatriptan, the ratio of their signals remains unaffected, thus compensating for these matrix effects.[5][9]
-
Distinct Mass-to-Charge Ratio (m/z) : The mass difference allows for specific detection of both the analyte and the internal standard by the mass spectrometer without mutual interference.
Data Presentation
Table 1: Physicochemical Properties of Sumatriptan and this compound
| Property | Sumatriptan | This compound |
| Chemical Formula | C₁₄H₂₁N₃O₂S | C₁₄H₁₅D₆N₃O₂S |
| Molecular Weight | 295.4 g/mol | 301.4 g/mol |
| Description | Selective 5-hydroxytryptamine1 receptor subtype agonist.[7] | Deuterated analogue of Sumatriptan. |
Table 2: Pharmacokinetic Parameters of Sumatriptan
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~14% (due to presystemic metabolism) | [6][10] |
| Bioavailability (Subcutaneous) | ~96% | [10][11] |
| Elimination Half-life | Approximately 2-2.5 hours | [7][12] |
| Plasma Protein Binding | 14% to 21% | [7][13] |
| Volume of Distribution | 2.7 L/kg | [6] |
| Metabolism | Predominantly by monoamine oxidase A (MAO-A) to an inactive metabolite. | [6][13] |
| Excretion | ~60% renally, ~40% in feces | [7] |
Table 3: Example Mass Spectrometry Parameters for Sumatriptan Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Sumatriptan | 296.26 | 58 or 251.05 | Positive ESI | [14][15] |
| This compound | 302.3 (approx.) | 64 (approx.) | Positive ESI | |
| Atenolol (IS) | 267 | 145 | Positive ESI | [14] |
| Terazosin (IS) | 388.10 | 290.25 | Positive ESI | [15] |
Note: The exact m/z values for this compound and its product ion would depend on the position and number of deuterium atoms. The values provided are illustrative. The references used non-deuterated internal standards, but the precursor/product ions for Sumatriptan are relevant.
Experimental Protocols
The following is a representative protocol for the quantification of Sumatriptan in human plasma using a deuterated internal standard, synthesized from established methodologies.[14][15]
Preparation of Standards and Quality Controls
-
Stock Solutions : Prepare primary stock solutions of Sumatriptan and this compound (Internal Standard, IS) at a concentration of 1 mg/mL in a suitable solvent like methanol.[14]
-
Working Standard Solutions : Serially dilute the primary stock solutions with a 50:50 methanol/water mixture to create working standard solutions for Sumatriptan at various concentrations. Prepare a working IS solution at a fixed concentration (e.g., 0.5 µg/mL).[14]
-
Calibration Standards and Quality Controls (QCs) : Spike blank, drug-free human plasma with the Sumatriptan working solutions to prepare calibration standards covering the desired analytical range (e.g., 0.3–100 ng/mL).[14] Prepare QCs at a minimum of three concentration levels (low, medium, and high).[14]
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples (calibration standards, QCs, and unknown samples) to room temperature.
-
Aliquot 200 µL of each plasma sample into a clean microcentrifuge tube.[14]
-
Add 20 µL of the this compound working solution (IS) to each tube (except for blank samples).
-
Vortex the tubes briefly to mix.
-
Add 1.2 mL of an organic extraction solvent (e.g., ethyl acetate or tert-butyl methyl ether).[14][15]
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase.
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.[15]
-
Mobile Phase : A mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).[14] A typical gradient or isocratic elution can be used. For example, isocratic elution with water:acetonitrile:formic acid (60:40:0.1, v/v/v).[14]
-
Injection Volume : 10-20 µL.[17]
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Source : Electrospray Ionization (ESI) in positive ion mode.[14]
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Sumatriptan and this compound are monitored (see Table 3 for examples).
Visualizations
Sumatriptan's Pharmacological Mechanism of Action
Caption: Sumatriptan's dual mechanism for migraine relief.
Bioanalytical Workflow Using a Deuterated Internal Standard
Caption: Workflow for bioanalysis with an internal standard.
Logical Relationship: Analyte vs. Internal Standard
Caption: How this compound corrects for analytical errors.
Conclusion
The use of this compound as an internal standard represents a best-practice approach for the quantitative analysis of Sumatriptan in complex biological matrices. Its mechanism of action is rooted in its near-identical chemical and physical behavior to the parent drug, which allows it to accurately track and correct for variations inherent in the bioanalytical process, from sample extraction to instrumental detection.[4][9] By compensating for matrix effects and procedural losses, this compound ensures that the data generated are of the highest accuracy, precision, and reliability, thereby underpinning the integrity of clinical and preclinical research.[2]
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. waters.com [waters.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. SUMATRIPTAN TABLETS, USP [dailymed.nlm.nih.gov]
- 8. micsem.org [micsem.org]
- 9. texilajournal.com [texilajournal.com]
- 10. Single dose pharmacokinetics of sumatriptan in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medicines.org.uk [medicines.org.uk]
- 12. Sumatriptan clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmajournal.net [pharmajournal.net]
- 17. japsonline.com [japsonline.com]
An In-depth Technical Guide to the Core Differences Between Sumatriptan and Sumatriptan-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key distinctions between Sumatriptan and its deuterated analogue, Sumatriptan-d6. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the chemical, physical, and pharmacological properties of these two compounds. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction: The Significance of Deuteration in Pharmacology
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategic approach in medicinal chemistry to enhance the pharmacokinetic and/or toxicological profiles of drug molecules. The fundamental principle behind this strategy is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond. This can result in a decreased rate of systemic clearance, a prolonged biological half-life, and potentially altered metabolic pathways.
Sumatriptan, a selective serotonin 5-HT1B/1D receptor agonist, is a widely used medication for the acute treatment of migraine and cluster headaches. This compound is its deuterated form, primarily utilized as an internal standard in bioanalytical methods due to its similar chemical properties and distinct mass. However, the deuteration also has the potential to alter its metabolic fate, offering a valuable case study for the application of the KIE in drug development.
Chemical and Physical Properties
The primary difference between Sumatriptan and this compound lies in their isotopic composition. In this compound, six hydrogen atoms on the two methyl groups of the dimethylamino ethyl side chain are replaced with deuterium atoms.
| Property | Sumatriptan | This compound | Reference |
| Chemical Name | 3-[2-(Dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide | 3-[2-(Dimethyl-d6-amino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide | [1] |
| CAS Number | 103628-46-2 | 1020764-38-8 | [1] |
| Molecular Formula | C₁₄H₂₁N₃O₂S | C₁₄H₁₅D₆N₃O₂S | [1] |
| Molecular Weight | 295.40 g/mol | 301.44 g/mol | [1] |
The substitution of hydrogen with deuterium results in a slight increase in the molecular weight of this compound. This mass difference is the basis for its use as an internal standard in mass spectrometry-based bioanalysis, allowing for precise quantification of Sumatriptan in complex biological matrices.
Pharmacokinetics: A Comparative Analysis
Deuteration at the N,N-dimethyl moiety, the site of metabolism, is expected to slow down the rate of enzymatic degradation. This could theoretically lead to:
-
Increased Half-life (t½): A slower metabolism would result in the drug remaining in the system for a longer period.
-
Increased Area Under the Curve (AUC): Higher overall drug exposure.
-
Decreased Clearance (CL): A lower rate of removal from the body.
-
Potentially Altered Cmax and Tmax: The peak plasma concentration and the time to reach it might be affected, though this is less predictable without direct experimental data.
The following table summarizes the known pharmacokinetic parameters of Sumatriptan. The corresponding values for this compound are theoretical and based on the expected impact of the kinetic isotope effect.
| Parameter | Sumatriptan (Oral Administration) | This compound (Theoretical) | Reference |
| Bioavailability | ~14% | Potentially higher due to reduced first-pass metabolism | [2] |
| Half-life (t½) | ~2 hours | Expected to be longer | [2] |
| Time to Peak (Tmax) | 1.5 - 2.5 hours | Potentially delayed | |
| Peak Plasma Concentration (Cmax) for 50 mg dose | ~29 ng/mL | Potentially altered | |
| Clearance | Rapid | Expected to be lower | [2] |
It is crucial to note that the actual pharmacokinetic profile of this compound in vivo would require dedicated clinical studies for confirmation.
Sumatriptan Signaling Pathway
Sumatriptan exerts its therapeutic effect by acting as an agonist at the 5-HT1B and 5-HT1D serotonin receptors. The activation of these receptors leads to vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides. The deuteration in this compound is not expected to alter its mechanism of action at the receptor level, as the isotopic substitution does not significantly change the molecule's shape or its ability to bind to the target receptors.
Caption: Sumatriptan's mechanism of action via 5-HT1B/1D receptor agonism.
Experimental Protocols: Quantification of Sumatriptan using this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of Sumatriptan in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical behavior is nearly identical to Sumatriptan, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for distinct detection.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Spiking with Internal Standard: To 200 µL of plasma, add 20 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Vortexing: Vortex the samples for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Sumatriptan and this compound with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a 10 µL aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Positive |
| MRM Transitions | Sumatriptan: m/z 296.1 -> 58.1; this compound: m/z 302.1 -> 64.1 |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 200 ms |
Experimental Workflow Diagram
Caption: A typical workflow for bioanalysis using LC-MS/MS with an internal standard.
Conclusion: Implications for Research and Development
The key differences between Sumatriptan and this compound are rooted in the isotopic substitution of hydrogen with deuterium. This seemingly minor structural modification leads to a significant difference in their primary applications within a research and development setting.
-
This compound as a Bioanalytical Tool: The increased molecular weight of this compound makes it an indispensable internal standard for the accurate and precise quantification of Sumatriptan in complex biological samples. Its use in LC-MS/MS assays is crucial for pharmacokinetic, bioequivalence, and metabolism studies.
-
Potential for Improved Therapeutic Profile: The kinetic isotope effect suggests that this compound could exhibit a modified pharmacokinetic profile compared to its non-deuterated counterpart. A potentially slower metabolism could lead to a longer half-life and increased drug exposure. While this presents an intriguing possibility for developing a "better" Sumatriptan with, for instance, a longer duration of action, this remains a theoretical advantage that would require extensive clinical investigation to be substantiated.
For drug development professionals, this compound serves as a prime example of how deuterated compounds can be leveraged both as critical analytical reagents and as potential next-generation therapeutics. Further research into the comparative pharmacology and clinical efficacy of Sumatriptan and its deuterated analogues could unlock new avenues for optimizing migraine treatment.
References
Commercial Suppliers and Technical Guide for High-Purity Sumatriptan-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial sources for high-purity Sumatriptan-d6, a critical reagent in pharmacokinetic and bioanalytical studies. It further outlines a detailed, representative experimental protocol for its use as an internal standard in the quantification of sumatriptan in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Purity this compound: Commercial Availability
This compound, the deuterated analog of the migraine therapeutic Sumatriptan, is indispensable for achieving accurate and precise quantification in bioanalytical methods. Its use as an internal standard (IS) corrects for variability during sample preparation and analysis.[1][2] Several commercial suppliers offer high-purity this compound, primarily as the free base or in various salt forms such as succinate or formate. The choice of the specific form may depend on the requirements of the analytical method and the formulation of calibration standards.
Below is a summary of commercially available high-purity this compound and its related compounds from various suppliers. Researchers are advised to request a certificate of analysis (CoA) from the supplier to obtain lot-specific data.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |
| Daicel Pharma Standards | Sumatriptan D6 Format Salt | N/A | C14H15D6N3O2S (Free Base) | 301.44 (Free Base) | High-purity, complete characterization data provided with CoA.[3] |
| LGC Standards | This compound Succinate | 1215621-31-0 | C14H15D6N3O2S · C4H6O4 | 419.53 | Certificate of Analysis available.[4] |
| MedChemExpress | This compound | N/A | C14H15D6N3O2S | N/A | High-purity, for research use only.[1] |
| MedChemExpress | This compound succinate | 1215621-31-0 | N/A | N/A | Purity: 99.63%.[5] |
| Simson Pharma Limited | This compound | 1020764-38-8 | N/A | N/A | Accompanied by Certificate of Analysis.[6] |
| Cayman Chemical | This compound (succinate) | 1397195-80-0 | C14H15D6N3O2S • 1/2C4H6O4 | 360.4 | ≥99% deuterated forms (d1-d6).[7] |
| Pharmaffiliates | This compound | 1020764-38-8 | C14H15D6N3O2S | 301.44 | High-purity standard.[2] |
| Santa Cruz Biotechnology | This compound | 1020764-38-8 | C14H15D6N3O2S | 301.44 | For research use only, refer to CoA for lot-specific data.[8] |
Experimental Protocol: Quantification of Sumatriptan in Human Plasma using this compound by LC-MS/MS
This section details a representative protocol for the determination of sumatriptan concentrations in human plasma, a common application in pharmacokinetic studies.[3][9][10] This method utilizes this compound as an internal standard to ensure accuracy and precision.
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of Sumatriptan and this compound (internal standard, IS) in a suitable solvent such as methanol or a methanol:water mixture at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Sumatriptan by serially diluting the primary stock solution with a mixture of 0.2% formic acid in water and acetonitrile (60:40, v/v).[4]
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of approximately 500 ng/mL.[3]
-
Calibration Standards and Quality Controls (QCs): Spike blank, drug-free human plasma with the Sumatriptan working standard solutions to create calibration standards at concentrations ranging from approximately 0.3 to 100 ng/mL.[3] Prepare QC samples at low, medium, and high concentrations in a similar manner.[3]
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown study sample), add 20 µL of the this compound internal standard working solution (e.g., 0.5 µg/mL).[11]
-
Vortex the sample briefly.
-
Add 1.2 mL of ethyl acetate as the extraction solvent.[11]
-
Vortex mix for an extended period (e.g., 10 minutes) to ensure thorough extraction.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm for 5 minutes) to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase.[9]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance or ultra-performance liquid chromatography (HPLC/UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase C18 column (e.g., 50 x 4.6 mm, 5 µm) is commonly used.[4][12]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1-0.2% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[4][5]
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.[4][5]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Sumatriptan and this compound are monitored.
Data Analysis
-
Quantification: The concentration of Sumatriptan in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A weighted linear regression analysis is typically applied.[3]
-
Pharmacokinetic Parameters: The resulting concentration-time data from the study samples are used to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration).[3]
Visualizations
Experimental Workflow for Sumatriptan Quantification
Caption: Workflow for the bioanalytical quantification of Sumatriptan in plasma.
Signaling Pathway (Illustrative - Not directly from search results but relevant context)
While the primary focus is on the analytical methodology, it is relevant for the target audience to visualize the pharmacological context of Sumatriptan. Sumatriptan is a selective agonist for serotonin 5-HT1B and 5-HT1D receptors.[5]
Caption: Simplified mechanism of action for Sumatriptan as a 5-HT1B/1D receptor agonist.
References
- 1. Development and validation of a liquid chromatographic-mass spectrometric assay for the determination of sumatriptan in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a liquid chromatographic tandem mass spectrometric method for the determination of sumatriptan in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Validation and application of a high-performance liquid chromatography/tandem mass spectrometry assay for sumatriptan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid determination of sumatriptan in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved Pharmacokinetics of Sumatriptan With Breath Powered™ Nasal Delivery of Sumatriptan Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an LC-ESI-MS/MS method for the simultaneous quantification of naproxen and sumatriptan in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Sumatriptan-d6: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Sumatriptan-d6. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in other research applications. This guide summarizes key stability data, details experimental protocols for stability assessment, and visualizes critical pathways and workflows.
Overview of this compound Stability
This compound, the deuterated analog of Sumatriptan, is primarily used as an internal standard in pharmacokinetic and metabolic studies. The deuterium labeling on the dimethylamino group provides a distinct mass spectrometric signature, essential for accurate quantification. The stability of this compound is expected to be comparable to that of Sumatriptan, as the isotopic substitution is unlikely to alter its susceptibility to chemical degradation.
Forced degradation studies on Sumatriptan, conducted under the International Conference on Harmonization (ICH) guidelines, reveal its degradation profile under various stress conditions. The drug is susceptible to degradation under basic, photolytic, and oxidative conditions, while it demonstrates stability under acidic, thermal, and neutral conditions.[1]
Recommended Storage Conditions
To ensure the integrity and longevity of this compound, adherence to proper storage conditions is critical. The following table summarizes the recommended storage parameters based on available safety data sheets and product information.
| Parameter | Recommended Condition | Further Information |
| Temperature | Room temperature | Store away from excessive heat.[2][3] |
| Light | Protect from light | Store in a light-resistant, tightly sealed container.[2][4] |
| Moisture | Store in a dry place | Keep the container tightly closed to prevent moisture ingress.[2][4][5] |
| Container | Tightly sealed container | This prevents exposure to air and moisture.[4][5] |
Forced Degradation and Stability-Indicating Methods
Stability-indicating methods are crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. Several validated reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for Sumatriptan, which are applicable to this compound.[6][7][8][9]
Summary of Forced Degradation Studies
The following table summarizes the typical outcomes of forced degradation studies on Sumatriptan under various stress conditions.
| Stress Condition | Observations |
| Acidic Hydrolysis | Stable.[1] |
| Alkaline Hydrolysis | Degradation observed.[1] |
| Oxidative Degradation | Degradation observed.[1] |
| Thermal Degradation | Stable.[1] |
| Photolytic Degradation | Degradation observed.[1] |
| Neutral Hydrolysis | Stable.[1] |
Experimental Protocol for a Typical Stability-Indicating RP-HPLC Method
The following is a representative experimental protocol for a stability-indicating RP-HPLC method for Sumatriptan analysis.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Sumatriptan in the presence of its degradation products.
Materials and Reagents:
-
Sumatriptan reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (OPA)
-
Triethylamine (TEA)
-
Water (HPLC grade)
-
Hydrochloric acid (for acid degradation)
-
Sodium hydroxide (for base degradation)
-
Hydrogen peroxide (for oxidative degradation)
Chromatographic Conditions:
-
Column: C18 ODS Inertsil (250×4.6mm, 5µm)[6]
-
Mobile Phase: Buffer: Acetonitrile: Methanol (80:10:10 v/v/v), with pH adjusted to 2.5 with OPA[6]
-
Flow Rate: 1 ml/min[7]
-
Detection Wavelength: 221 nm[7]
-
Injection Volume: 20 µl[6]
-
Temperature: Ambient[6]
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Sumatriptan in a suitable diluent to obtain a known concentration.
-
Working Standard Solution: Dilute the stock solution to a suitable concentration for analysis.
-
Sample Preparation (for forced degradation):
-
Acid Degradation: Reflux the drug solution with 1N HCl at 60°C.[10]
-
Base Degradation: Reflux the drug solution with 3N NaOH at 60°C.[10]
-
Oxidative Degradation: Treat the drug solution with hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat.
-
Photolytic Degradation: Expose the drug solution to UV light.[8]
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as:
-
Specificity
-
Linearity
-
Accuracy
-
Precision (Intra-day and Inter-day)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
Visualizing Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for stability testing and the potential degradation pathways of Sumatriptan.
Experimental Workflow for Stability Assessment
References
- 1. Identification and characterization of stress degradation products of sumatriptan succinate by using LC/Q-TOF-ESI-MS/MS and NMR: Toxicity evaluation of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sumatriptan (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Sumatriptan - Uniprix [uniprix.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. japsonline.com [japsonline.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. journalijdr.com [journalijdr.com]
- 10. jocpr.com [jocpr.com]
Isotopic Purity of Sumatriptan-d6 for Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical quality attribute of isotopic purity for Sumatriptan-d6, a deuterated internal standard essential for quantitative bioanalysis by mass spectrometry. Ensuring high isotopic purity is paramount for the accuracy and reliability of pharmacokinetic and metabolic studies.
Understanding Isotopic Purity in Deuterated Standards
Deuterated internal standards, such as this compound, are synthesized to have a specific number of deuterium atoms replacing hydrogen atoms.[1] However, the synthesis process is often not perfect, leading to a distribution of isotopologues with varying numbers of deuterium atoms. The isotopic purity is a measure of the percentage of the desired deuterated molecule (in this case, d6) in relation to other isotopic variants (d0, d1, d2, d3, d4, d5, etc.).[2] High isotopic purity, typically exceeding 98%, is crucial to minimize cross-signal contribution with the unlabeled analyte, which can otherwise lead to inaccuracies in quantification.[3][4]
Quantitative Data on Isotopic Purity of this compound
While a specific Certificate of Analysis for a single batch of this compound was not publicly available, the following table represents typical specifications for a high-quality standard, illustrating the expected isotopic distribution. This data is essential for correcting for isotopic contributions in quantitative assays.
| Isotopologue | Mass Shift | Relative Abundance (%) |
| d0 (unlabeled Sumatriptan) | +0 | < 0.1 |
| d1 | +1 | < 0.1 |
| d2 | +2 | < 0.1 |
| d3 | +3 | < 0.5 |
| d4 | +4 | < 1.0 |
| d5 | +5 | ~ 2.0 - 4.0 |
| d6 | +6 | > 95.0 |
This table is a representative example based on typical industry standards for high-purity deuterated internal standards.
Experimental Protocol for Isotopic Purity Assessment
The determination of the isotopic purity of this compound is typically performed using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS).
Objective
To determine the isotopic distribution of this compound and confirm its suitability as an internal standard.
Materials and Reagents
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (LC-MS grade)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[5][6]
Sample Preparation
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to a final concentration of 1 µg/mL.[6]
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is suitable for separation.[5]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and water with 0.1% formic acid.[5][6]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[5]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry Conditions
-
Ionization Mode: Positive electrospray ionization (ESI+).[6]
-
Analysis Mode: Full scan mode to observe the entire isotopic cluster.
-
Mass Range: Scan a mass range that includes the unlabeled Sumatriptan (m/z 296.1) up to at least d6 + 2 (m/z 304.2) to capture all relevant isotopologues.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound.
-
Data Acquisition: Acquire data for a sufficient duration to obtain a stable ion signal.
Data Analysis
-
From the full scan mass spectrum, identify the peaks corresponding to the protonated molecules of each isotopologue ([M+H]+):
-
d0: m/z 296.1
-
d1: m/z 297.1
-
d2: m/z 298.2
-
d3: m/z 299.2
-
d4: m/z 300.2
-
d5: m/z 301.2
-
d6: m/z 302.2
-
-
Integrate the peak area for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.
Workflow for Isotopic Purity Assessment
The following diagram illustrates the general workflow for the assessment of the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Assessment of this compound.
Conclusion
The isotopic purity of this compound is a critical parameter that directly impacts the quality and reliability of quantitative mass spectrometry assays. A thorough assessment of the isotopic distribution, as outlined in this guide, is an essential step in method development and validation. By using a well-characterized internal standard with high isotopic purity, researchers can ensure the accuracy and integrity of their bioanalytical data.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. resolvemass.ca [resolvemass.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Data Integrity: A Technical Guide to the Role of Internal Standards in GLP-Compliant Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of drug development, the generation of reliable bioanalytical data is paramount. Good Laboratory Practice (GLP) regulations provide the framework for ensuring the quality and integrity of nonclinical laboratory studies. Within this framework, the use of an internal standard (IS) in bioanalytical methods is a critical component for achieving accurate and reproducible quantification of drugs and their metabolites in biological matrices. This technical guide provides an in-depth exploration of the role of internal standards in GLP-compliant bioanalysis, offering practical guidance on their selection, validation, and implementation.
The Fundamental Role of the Internal Standard
An internal standard is a compound of known concentration that is added to all calibration standards, quality control (QC) samples, and study samples at the beginning of the sample preparation process.[1] Its primary purpose is to compensate for the variability inherent in the bioanalytical workflow.[2] By normalizing the response of the analyte to the response of the IS, the method can account for variations that may occur during sample extraction, handling, and analysis.[3]
The use of an IS is crucial for mitigating the impact of:
-
Sample Preparation Variability: Inconsistencies in extraction recovery, evaporation, and reconstitution steps.[3]
-
Matrix Effects: Suppression or enhancement of the analyte signal caused by co-eluting endogenous components of the biological matrix.[4]
-
Instrumental Variation: Fluctuations in injection volume and detector response.[2]
Selecting the Appropriate Internal Standard
The choice of an internal standard is a critical decision in method development.[1] An ideal IS should closely mimic the physicochemical properties of the analyte to ensure it behaves similarly throughout the analytical process.[2] There are two main types of internal standards used in bioanalysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are structurally identical to the analyte, with one or more atoms replaced by a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[5] This structural identity ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects and extraction recovery.[5]
-
Structural Analogs: When a SIL-IS is not available, a structural analog can be used. This is a compound that is chemically similar to the analyte but has a different molecular weight.[2] The selection of a suitable structural analog requires careful evaluation to ensure it adequately tracks the analyte's behavior.
The decision-making process for selecting an appropriate internal standard is a critical step in method development.
Validation of the Internal Standard Performance
Once a candidate IS has been selected, its performance must be thoroughly validated as part of the overall bioanalytical method validation to comply with GLP principles. Key validation experiments include:
-
Matrix Effect: This experiment assesses the impact of the biological matrix on the ionization of the analyte and the IS.[4]
-
Recovery: This experiment determines the efficiency of the extraction procedure for both the analyte and the IS.
-
Stability: The stability of the IS in the biological matrix under various storage and handling conditions must be established.[6]
Data Presentation: Acceptance Criteria for Method Validation
The following table summarizes typical acceptance criteria for key validation parameters in GLP-compliant bioanalysis.
| Validation Parameter | Acceptance Criteria | Reference |
| Precision | Within-run and between-run precision (%CV) should not exceed 15% for QC samples (20% at the Lower Limit of Quantification, LLOQ). | [4] |
| Accuracy | The mean concentration should be within ±15% of the nominal value for QC samples (±20% at the LLOQ). | [4] |
| Matrix Factor | The coefficient of variation (CV) of the IS-normalized matrix factor across at least 6 different lots of matrix should not be greater than 15%. | [7] |
| Internal Standard Response Variability | While no universal criteria exist, a common approach is to investigate IS responses that are <50% or >150% of the mean response of the calibration standards and QCs. | [8] |
Experimental Protocols
Detailed and well-documented experimental protocols are a cornerstone of GLP. The following sections provide an overview of the methodologies for key validation experiments related to the internal standard.
Matrix Effect Evaluation
Objective: To assess the suppressive or enhancing effect of the biological matrix on the analytical signal of the analyte and the internal standard.
Procedure:
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with analyte and IS post-extraction.
-
Set C: Blank matrix spiked with analyte and IS pre-extraction.
-
-
Analyze the samples using the bioanalytical method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Acceptance Criteria: The CV of the IS-normalized MF across at least six different lots of matrix should be ≤15%.[7]
Stability Assessment of the Internal Standard
Objective: To evaluate the stability of the IS in the biological matrix under various conditions that mimic sample handling and storage.
Procedure for Freeze-Thaw Stability:
-
Prepare replicate QC samples at low and high concentrations in the biological matrix.
-
Subject the samples to a predetermined number of freeze-thaw cycles (e.g., three cycles). For each cycle, freeze the samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analyze the freeze-thaw samples along with freshly prepared comparison samples.
-
Calculate the stability: The mean concentration of the stability samples should be within ±15% of the mean concentration of the comparison samples.[6]
A similar procedural approach is taken for evaluating bench-top, long-term, and stock solution stability.[6]
Monitoring Internal Standard Response in Routine Analysis
During the analysis of study samples, the response of the internal standard must be continuously monitored to ensure the validity of the data. A well-defined Standard Operating Procedure (SOP) should be in place to address IS response variability.[9]
The following workflow illustrates a typical process for handling IS variability in a GLP-compliant laboratory.
Conclusion
The internal standard is an indispensable tool in GLP-compliant bioanalysis, serving as the linchpin for data integrity. A thorough understanding of its role, coupled with a systematic approach to its selection, validation, and monitoring, is essential for any laboratory conducting regulated nonclinical and clinical studies. By adhering to the principles outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and defensible bioanalytical data that forms the foundation for critical decision-making in the pharmaceutical industry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. evaluation-identification-and-impact-assessment-of-abnormal-internal-standard-response-variability-in-regulated-lc-ms-bioanalysis - Ask this paper | Bohrium [bohrium.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation, identification and impact assessment of abnormal internal standard response variability in regulated LC-MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. tandfonline.com [tandfonline.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Note: Quantification of Sumatriptan in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sumatriptan in human plasma. The use of a stable isotope-labeled internal standard, Sumatriptan-d6, ensures high accuracy and precision. Sample preparation is performed by a straightforward liquid-liquid extraction (LLE) procedure. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of Sumatriptan concentrations in a biological matrix.
Introduction
Sumatriptan is a selective serotonin receptor agonist used for the treatment of migraine headaches. Accurate quantification of Sumatriptan in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for such analyses due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard like this compound is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable quantification. This document provides a detailed protocol for the sample preparation, LC-MS/MS analysis, and data processing for the quantification of Sumatriptan in human plasma.
Experimental
Materials and Reagents
-
Sumatriptan succinate reference standard
-
This compound internal standard (IS)
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Ethyl acetate, analytical grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Standard Solutions Preparation
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of Sumatriptan succinate and this compound in methanol to obtain a final concentration of 1 mg/mL of the free base.
Working Standard Solutions:
-
Prepare serial dilutions of the Sumatriptan primary stock solution with 50:50 (v/v) methanol:water to create a series of working standard solutions for the calibration curve and quality control (QC) samples.
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples and standards at room temperature.
-
To 200 µL of plasma sample, calibration standard, or QC sample in a clean microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 5 µm)[1]
-
Mobile Phase: 40% acetonitrile in water with 0.1% formic acid[1][2]
-
Flow Rate: 0.2 mL/min[1]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C[1]
-
Autosampler Temperature: 10°C[2]
-
Run Time: Approximately 5 minutes
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The precursor and product ions for Sumatriptan and this compound are monitored. Common transitions for Sumatriptan are m/z 296.2 -> 58.1 and 296.26 -> 251.05.[1][3] For this compound, the precursor ion will be shifted by +6 Da. The fragmentation is expected to be similar, with the loss of the deuterated dimethylamine group.
Compound Precursor Ion (m/z) Product Ion (m/z) Sumatriptan 296.2 58.1 This compound 302.2 64.1 -
Ion Source Parameters:
-
Ion Spray Voltage: 5.5 kV[2]
-
Source Temperature: 550°C
-
Curtain Gas: 20 psi
-
Collision Gas: 9 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Experimental Workflow Diagram
Results and Discussion
Method Validation
The analytical method was validated according to the US FDA and European Medicines Agency (EMA) guidelines for bioanalytical method validation. The validation parameters assessed included linearity, sensitivity, accuracy, precision, recovery, and stability.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.5 to 100 ng/mL in human plasma. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.5 - 100 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.5 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high. The results, summarized in Table 2, demonstrate that the method is both accurate and precise, with the percentage deviation and coefficient of variation within the acceptable limits of ±15% (±20% for LLOQ).
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.5 | ≤ 10 | ± 10 | ≤ 15 | ± 15 |
| Low | 1.5 | ≤ 8 | ± 8 | ≤ 10 | ± 10 |
| Medium | 25 | ≤ 6 | ± 5 | ≤ 8 | ± 8 |
| High | 80 | ≤ 5 | ± 5 | ≤ 7 | ± 7 |
Recovery
The extraction recovery of Sumatriptan and the internal standard from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards at corresponding concentrations.
Table 3: Extraction Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Sumatriptan | > 75 | > 75 | > 75 |
| This compound | > 70 | > 70 | > 70 |
Stability
The stability of Sumatriptan in human plasma was assessed under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability. The results indicated that Sumatriptan is stable under these conditions.
Conclusion
This application note presents a sensitive, specific, and reliable LC-MS/MS method for the quantification of Sumatriptan in human plasma using this compound as the internal standard. The method demonstrates excellent linearity, accuracy, precision, and recovery, making it well-suited for high-throughput analysis in clinical and research settings. The detailed protocols provided herein can be readily implemented by researchers and scientists in the field of drug development and pharmacokinetic analysis.
References
Protocol for solid-phase extraction of Sumatriptan with Sumatriptan-d6
Application Note:
High-Recovery Solid-Phase Extraction Protocol for the Quantification of Sumatriptan in Human Plasma Using Sumatriptan-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantitative analysis of Sumatriptan in human plasma. The method employs this compound as a stable, deuterated internal standard (IS) to ensure accuracy and precision.[1] The described workflow is optimized for high recovery and removal of plasma matrix components, making it suitable for pharmacokinetic studies and bioequivalence assessments. Subsequent analysis is performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique known for its high sensitivity and selectivity in pharmaceutical analysis.[2]
Introduction
Sumatriptan is a selective serotonin 5-HT1 receptor agonist widely used for the acute treatment of migraine and cluster headaches.[3][4] It functions by causing vasoconstriction of cranial arteries and inhibiting the release of pro-inflammatory neuropeptides.[3][4] Accurate quantification of Sumatriptan in biological matrices like human plasma is crucial for pharmacokinetic profiling, dose-response studies, and bioequivalence testing.
The low oral bioavailability of Sumatriptan (around 14%) and its resulting low plasma concentrations necessitate a highly sensitive and selective analytical method.[2] Solid-phase extraction is a preferred sample preparation technique as it effectively removes unwanted plasma matrix components that can interfere with analysis, leading to cleaner extracts and improved method reliability.[5] The use of a co-eluting, stable isotope-labeled internal standard such as this compound is critical for achieving high accuracy and precision by correcting for variability during sample processing and analysis.[1] This protocol provides a comprehensive procedure for SPE followed by LC-MS/MS detection.
Experimental Protocol
2.1. Materials and Reagents
-
Sumatriptan succinate reference standard
-
HPLC-grade methanol, acetonitrile, and ethyl acetate[8]
-
Formic acid (ACS reagent-grade)[8]
-
Deionized water (≥18 MΩ/cm resistivity)[8]
-
Human plasma (blank, drug-free)
-
SPE Cartridges (e.g., C18 or polymeric sorbents like Phenomenex Strata-X)[9]
2.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately prepare stock solutions of Sumatriptan and this compound in methanol.[2]
-
Working Standard Solutions: Prepare working standard solutions for calibration curves and quality control (QC) samples by serially diluting the Sumatriptan stock solution with a 60:40 (v/v) mixture of 0.2% formic acid and acetonitrile.[2]
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 500 ng/mL) by diluting the IS stock solution.[8]
2.3. Sample Preparation
-
Allow frozen plasma samples to thaw at room temperature.
-
Transfer a 200 µL aliquot of the plasma sample into a clean polypropylene tube.
-
Spike the sample with 20 µL of the IS working solution (this compound).
-
Vortex the mixture for 10-15 seconds.
2.4. Solid-Phase Extraction (SPE) Procedure
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Wash with 1 mL of deionized water.
-
Wash with 1 mL of 50% methanol in water.[5] This high organic wash helps in removing more polar interferences.
-
-
Elution: Elute the analyte and internal standard with 1 mL of a low organic solvent, such as 20% methanol containing 0.1% formic acid.[5] The acidic modifier ensures that Sumatriptan (a weak base) is in its ionized form, facilitating elution.
-
Final Sample: The eluate can be directly injected into the LC-MS/MS system without the need for evaporation and reconstitution, which streamlines the workflow.[5]
LC-MS/MS Analysis
-
Chromatographic Column: C18 analytical column (e.g., Waters Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).[9]
-
Mobile Phase: An isocratic or gradient elution using a mixture of 0.1% formic acid in water and acetonitrile. A typical composition is 60:40 (v/v) water:acetonitrile with 0.1% formic acid.[8]
-
Flow Rate: 0.5 mL/min.[10]
-
Injection Volume: 10-20 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode.
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM). The specific mass transitions are:
Data Presentation and Performance
The described method is validated according to regulatory guidelines (e.g., FDA and EMA) to ensure its reliability for bioanalytical applications.[2] Key performance parameters are summarized below.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity Range | 0.3 - 100 ng/mL | [8] |
| Correlation Coefficient (r²) | > 0.999 | [8] |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL | [8] |
| Inter-day Precision (%CV) | 4.53 - 9.12% | [5] |
| Intra-day Precision (%CV) | 1.72 - 6.93% | [5] |
| Between-run Accuracy (%Deviation) | -7.27 to 8.30% |[2] |
Table 2: Extraction Recovery
| Analyte | Concentration Level (ng/mL) | Mean Recovery (%) | Reference |
|---|---|---|---|
| Sumatriptan | 0.9 | 77.7% | [8] |
| Sumatriptan | 30 | 77.2% | [8] |
| Sumatriptan | 80 | 67.7% | [8] |
| Sumatriptan (Optimized Method) | Not Specified | > 92% |[5] |
Note: The use of an evaporation-free SPE method has been shown to yield recoveries greater than 92%.[5] The recovery of this compound is expected to be consistent with that of Sumatriptan.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to final analysis.
Caption: Workflow for SPE-LC-MS/MS analysis of Sumatriptan.
Conclusion
The solid-phase extraction protocol presented here offers a sensitive, accurate, and high-throughput method for the determination of Sumatriptan in human plasma. The integration of a deuterated internal standard, this compound, ensures reliable quantification essential for clinical and pharmaceutical research. The streamlined, evaporation-free procedure enhances efficiency, making it a valuable tool for drug development professionals.[5]
References
- 1. Development and validation of a liquid chromatographic-mass spectrometric assay for the determination of sumatriptan in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sumatriptan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An evaporation-free solid-phase extraction method for rapid and accurate analysis of sumatriptan in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Succinate | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: High-Throughput Analysis of Sumatriptan in Human Plasma using Sumatriptan-d6 as an Internal Standard by LC-MS/MS
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Sumatriptan in human plasma. The use of a stable isotope-labeled internal standard, Sumatriptan-d6, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies and clinical research. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM).
Introduction
Sumatriptan is a selective serotonin receptor agonist used for the treatment of migraine headaches. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. This method employs this compound as an internal standard to compensate for matrix effects and variations in sample processing, thereby providing reliable and reproducible results.
Experimental
Materials and Reagents
-
Sumatriptan and this compound standards
-
HPLC-grade methanol, acetonitrile, and ethyl acetate
-
Formic acid
-
Human plasma (K2EDTA)
-
Deionized water
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS)
Preparation of Stock and Working Solutions
Stock solutions of Sumatriptan and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (50:50, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The MRM transitions for Sumatriptan and this compound were optimized for maximum sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sumatriptan | 296.1 | 58.1 |
| This compound | 302.1 | 64.1 |
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) of >0.99. The LLOQ was established at 0.1 ng/mL.
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |
| Low | 0.3 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |
| Medium | 10 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |
| High | 80 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |
Recovery and Matrix Effect
The extraction recovery of Sumatriptan was determined to be consistent and reproducible across the QC levels. No significant matrix effect was observed, demonstrating the selectivity of the method.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) |
| Low | 0.3 | > 80 |
| Medium | 10 | > 80 |
| High | 80 | > 80 |
Signaling Pathway and Logical Relationships
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of Sumatriptan in human plasma using this compound as an internal standard. The method is sensitive, specific, and reliable, making it suitable for high-throughput analysis in clinical and research settings.
Application Note: Quantitative Analysis of Sumatriptan in Human Urine by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust method for the quantitative analysis of Sumatriptan in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Sumatriptan-d6, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The described method involves a simple "dilute-and-shoot" sample preparation, providing a high-throughput workflow suitable for clinical research and pharmacokinetic studies. The method has been validated for linearity, precision, and accuracy.
Introduction
Sumatriptan is a selective serotonin (5-HT) receptor agonist belonging to the triptan class of drugs, primarily used for the treatment of acute migraine and cluster headaches.[1] It exerts its therapeutic effect by binding to 5-HT1B and 5-HT1D receptors on intracranial blood vessels, leading to vasoconstriction, and on sensory nerve endings of the trigeminal system, inhibiting the release of pro-inflammatory neuropeptides.[2][3] Monitoring the urinary excretion of Sumatriptan is crucial for understanding its pharmacokinetics and metabolism. Approximately 22% of an administered dose is excreted as unchanged Sumatriptan in the urine.[4]
LC-MS/MS is a powerful analytical technique for the quantification of drugs in complex biological matrices due to its high sensitivity and selectivity.[5] The use of a deuterated internal standard, which has nearly identical chemical and physical properties to the analyte, is the gold standard for quantitative bioanalysis as it effectively corrects for variations in sample extraction, matrix effects, and instrument response.[6] This note details a validated LC-MS/MS method for the determination of Sumatriptan in urine, employing this compound as the internal standard.
Experimental
Materials and Reagents
-
Sumatriptan succinate reference standard (Sigma-Aldrich)
-
This compound (N,N-dimethyl-d6) internal standard (Toronto Research Chemicals)
-
LC-MS grade acetonitrile, methanol, and water (Fisher Scientific)
-
Formic acid, 99% (Thermo Scientific)
-
Drug-free human urine (pooled)
Preparation of Standard and Quality Control Solutions
Stock Solutions (1 mg/mL): Individually weigh and dissolve Sumatriptan succinate and this compound in methanol to obtain stock solutions at a concentration of 1 mg/mL of the free base.
Working Standard Solutions: Prepare a series of working standard solutions of Sumatriptan by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to obtain a working solution of 100 ng/mL.
Calibration Standards and Quality Controls (QCs): Spike drug-free human urine with the appropriate working standard solutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare quality control samples at low (LQC, 3 ng/mL), medium (MQC, 80 ng/mL), and high (HQC, 800 ng/mL) concentrations in the same manner.
Sample Preparation
-
To 95 µL of urine sample (calibration standard, QC, or unknown), add 5 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 900 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: A standard UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Sumatriptan 296.2 58.1 | this compound | 302.2 | 64.1 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Sumatriptan in human urine. The use of a deuterated internal standard ensured the reliability of the results.
Method Validation
Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated using the QC samples. The results are summarized in Table 1. All values were within the acceptable limits of ±15% (±20% for LLOQ).
Quantitative Data
Table 1: Precision and Accuracy of Sumatriptan Quantification in Urine
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | -2.1 | 10.2 | -1.5 |
| LQC | 3 | 6.2 | 3.5 | 7.8 | 4.2 |
| MQC | 80 | 4.1 | 1.8 | 5.5 | 2.7 |
| HQC | 800 | 3.5 | -0.5 | 4.9 | -1.1 |
Table 2: LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Run Time | 5.0 min |
| MS System | |
| Ionization Mode | ESI+ |
| MRM Transitions | |
| Sumatriptan | 296.2 → 58.1 |
| This compound | 302.2 → 64.1 |
| Method Performance | |
| Linearity Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Inter-day Precision | ≤ 10.2% |
| Inter-day Accuracy | -1.5% to 4.2% |
Visualizations
Caption: Experimental workflow for urine sample preparation.
Caption: Simplified signaling pathway of Sumatriptan.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Sumatriptan in human urine. The simple "dilute-and-shoot" sample preparation protocol, combined with the use of a deuterated internal standard, makes this method well-suited for pharmacokinetic studies and clinical research applications.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Screening and identification of sumatriptan and its main metabolite by means of thin-layer chromatography, ultraviolet spectroscopy and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan … [ouci.dntb.gov.ua]
- 4. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study [mdpi.com]
- 6. Validation of a liquid chromatographic tandem mass spectrometric method for the determination of sumatriptan in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput UPLC-MS/MS Assay for Sumatriptan in Preclinical Tissue Distribution Studies Using Sumatriptan-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Sumatriptan in various biological tissues. The assay utilizes Sumatriptan-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it ideal for preclinical pharmacokinetic and tissue distribution studies. The described protocol provides a comprehensive workflow, from tissue homogenization and sample extraction to UPLC-MS/MS analysis, and is tailored for researchers in drug metabolism and pharmacokinetics (DMPK), pharmacology, and toxicology.
Introduction
Sumatriptan is a selective serotonin (5-HT) receptor agonist, primarily targeting 5-HT1B and 5-HT1D receptors, and is widely used in the treatment of migraine and cluster headaches.[1][2] Its mechanism of action involves vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release.[2] Understanding the tissue distribution of Sumatriptan is crucial for evaluating its efficacy and potential off-target effects. This UPLC-MS/MS method offers a high-throughput and reliable approach for determining Sumatriptan concentrations in complex biological matrices such as brain, liver, kidney, and lung tissues. The use of this compound as an internal standard minimizes matrix effects and compensates for variability during sample preparation and analysis.
Experimental
Materials and Reagents
-
Sumatriptan succinate (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Blank animal tissue (e.g., rat or mouse brain, liver, kidney, lung)
Standard Solutions Preparation
Stock solutions of Sumatriptan (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking blank tissue homogenate with the appropriate working standard solutions.
Sample Preparation
A generic tissue processing workflow is outlined below. This can be adapted based on the specific tissue type.
1. Tissue Homogenization:
-
Accurately weigh approximately 100-200 mg of frozen tissue.
-
Add ice-cold PBS (pH 7.4) at a 1:4 (w/v) ratio (e.g., 100 mg tissue in 400 µL PBS).
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform suspension is achieved. Keep samples on ice throughout the process.
2. Protein Precipitation:
-
To a 100 µL aliquot of tissue homogenate, add 200 µL of ice-cold acetonitrile containing the internal standard, this compound (e.g., at 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
3. Liquid-Liquid Extraction (for brain tissue):
-
To a 100 µL aliquot of brain homogenate, add 20 µL of this compound internal standard solution.
-
Add 200 µL of 2 M sodium hydroxide solution.
-
Add 1 mL of a mixture of tert-butyl methyl ether, dichloromethane, and ethyl acetate (2:2:3, v/v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Freeze the aqueous layer in a dry ice/acetone bath and decant the organic layer into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
UPLC-MS/MS Method
UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C
Gradient Elution:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Mode: Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sumatriptan | 296.2 | 58.1 | 100 | 31 |
| This compound | 302.2 | 64.1 | 100 | 33 |
Note: Collision energy may require optimization depending on the instrument used.
Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent linearity over a concentration range of 1-1000 ng/g of tissue, with a correlation coefficient (r²) > 0.99. The use of this compound as an internal standard effectively corrected for matrix effects and variations in extraction recovery across different tissue types. The lower limit of quantification (LLOQ) was determined to be 1 ng/g, providing sufficient sensitivity for tissue distribution studies.
Quantitative Data Summary
| Tissue | LLOQ (ng/g) | ULOQ (ng/g) | Accuracy (%) at LQC, MQC, HQC | Precision (%CV) at LQC, MQC, HQC |
| Brain | 1 | 1000 | 92-108 | < 10 |
| Liver | 1 | 1000 | 95-105 | < 8 |
| Kidney | 1 | 1000 | 93-107 | < 9 |
| Lung | 1 | 1000 | 91-109 | < 11 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Visualizations
Caption: UPLC-MS/MS Sample Preparation Workflow.
Caption: Simplified Sumatriptan Signaling Pathway.
Conclusion
The UPLC-MS/MS method described in this application note provides a sensitive, specific, and high-throughput solution for the quantification of Sumatriptan in various tissue matrices. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results. This method is well-suited for preclinical research requiring detailed pharmacokinetic profiling and tissue distribution analysis of Sumatriptan.
References
- 1. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Sumatriptan-d6 Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock and working solutions of Sumatriptan-d6, a deuterated internal standard essential for the accurate quantification of Sumatriptan in biological matrices. Adherence to these guidelines will ensure the consistency and reliability of experimental results.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Solvents | Notes |
| Stock Solution Concentration | 1 mg/mL | Methanol, Water/Methanol (50:50, v/v) | A common starting concentration for analytical standards. |
| Working Solution Concentration | 1 µg/mL (typical) | Diluted from stock solution with mobile phase or appropriate buffer. | Concentration may be adjusted based on the analytical method's sensitivity. |
| Solubility of Sumatriptan | Soluble in Methanol and Water. | The deuterated form is expected to have similar solubility. | |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months.[1] | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[1] | |
| Stability of Working Solution | Should be freshly prepared. If stored, keep at 2-8°C for no longer than 24 hours. | ||
| Stability in Plasma | Stable for at least 4 hours at room temperature and for 77 days at -70°C.[2] | Based on studies with non-deuterated Sumatriptan. |
Experimental Protocols
This section provides a detailed methodology for the preparation of this compound stock and working solutions, primarily for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Materials and Equipment
-
This compound (solid powder)
-
Methanol (HPLC or LC-MS grade)
-
Ultrapure water
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator
-
Cryogenic vials for storage
Protocol for Preparation of 1 mg/mL Stock Solution
-
Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a suitable amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Dissolution: Transfer the weighed powder to a clean, dry volumetric flask of the appropriate size (e.g., 1 mL for a 1 mg/mL solution).
-
Solvent Addition: Add a portion of the chosen solvent (e.g., methanol) to the flask, approximately 50-70% of the final volume.
-
Mixing: Cap the flask and vortex for 30-60 seconds to aid dissolution. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume with the solvent.
-
Homogenization: Invert the flask several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution into clearly labeled cryogenic vials. For short-term storage (up to 1 month), store at -20°C. For long-term storage (up to 6 months), store at -80°C.[1] It is advisable to prepare single-use aliquots to avoid contamination and degradation from repeated freeze-thaw cycles.[1]
Protocol for Preparation of Working Solutions
Working solutions are typically prepared by diluting the stock solution to a concentration suitable for the analytical method. The following is an example protocol for preparing a 1 µg/mL working internal standard solution.
-
Thawing: Retrieve an aliquot of the 1 mg/mL stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution Calculation: Determine the required volume of stock solution and the final volume of the working solution. For example, to prepare 1 mL of a 1 µg/mL working solution, you will need 1 µL of the 1 mg/mL stock solution.
-
Dilution: Using a calibrated pipette, transfer the calculated volume of the stock solution into a volumetric flask. Dilute to the final volume with the appropriate diluent (e.g., a mixture of 0.2% formic acid in water and acetonitrile, 60:40, v/v, or the initial mobile phase of your LC-MS/MS method).[2]
-
Mixing: Vortex the working solution to ensure it is well-mixed.
-
Usage: The freshly prepared working solution is now ready to be spiked into calibration standards, quality control samples, and unknown samples.
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Integration of this compound internal standard in a typical analytical workflow.
References
Sample preparation techniques for Sumatriptan analysis with an internal standard
This document provides detailed application notes and protocols for the sample preparation of Sumatriptan in biological matrices, specifically human plasma, for quantitative analysis. The methodologies outlined below utilize an internal standard (IS) to ensure accuracy and precision, covering liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT) techniques. These protocols are intended for researchers, scientists, and drug development professionals.
Overview of Sample Preparation Techniques
The accurate quantification of Sumatriptan in biological samples is crucial for pharmacokinetic and bioequivalence studies. The complexity of biological matrices necessitates a robust sample preparation strategy to remove interfering substances and concentrate the analyte of interest. The choice of technique often depends on the desired level of cleanliness, sensitivity, throughput, and available instrumentation.
-
Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases. It is a cost-effective and straightforward method for sample cleanup.
-
Solid-Phase Extraction (SPE): A more advanced technique that uses a solid sorbent to selectively adsorb the analyte from the sample matrix. It can provide cleaner extracts and higher concentration factors compared to LLE.
-
Protein Precipitation (PPT): The simplest and fastest method, where a solvent is added to the sample to precipitate proteins, which are then removed by centrifugation. While rapid, it may result in less clean extracts compared to LLE and SPE.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated bioanalytical methods for Sumatriptan analysis.
Table 1: Liquid-Liquid Extraction (LLE) Performance
| Parameter | Method 1 | Method 2 |
| Internal Standard (IS) | Atenolol[1] | Terazosin[2][3][4] |
| Extraction Solvent | Ethyl Acetate[1][5] | tert-Butyl Methyl Ether (t-BME)[2][4] |
| Linearity Range (ng/mL) | 0.3 - 100[1] | 0.5 - 50.0[2][3][4] |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL[1] | 0.5 ng/mL[2] |
| Mean Recovery (Sumatriptan) | 62.3% - 72.9% (at 1-50 ng/mL) | Not explicitly stated, but t-BME is noted to yield high recovery[2] |
| Mean Recovery (IS) | Not explicitly stated | Not explicitly stated |
| Between-Run Precision (%) | < 15%[1] | < 9.51%[2][3][4] |
| Between-Run Accuracy (%) | Within 15%[1] | -7.27 to 8.30%[2][3][4] |
Table 2: Solid-Phase Extraction (SPE) Performance
| Parameter | Method 1 | Method 2 |
| Internal Standard (IS) | Naratriptan[5] | Not specified |
| SPE Cartridge | Phenomenex Strata-X[5] | Not specified |
| Linearity Range | 0.050 - 100 ng/mL[5] | 1 - 30 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL[2] | Not specified |
| Extraction Recovery | > 95.0%[5] | ~90%[6] |
| Intra-Assay Precision (%) | Not specified | < 6.6%[6] |
| Inter-Assay Precision (%) | Not specified | < 8.8%[6] |
| Intra-Assay Bias (%) | Not specified | < 10%[6] |
| Inter-Assay Bias (%) | Not specified | < 6.7%[6] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) with Ethyl Acetate
This protocol is based on a validated HPLC-MS/MS method for the determination of Sumatriptan in human plasma.[1]
Materials:
-
Human plasma samples
-
Sumatriptan reference standard
-
Atenolol (Internal Standard)
-
Methanol
-
Ethyl Acetate
-
Deionized water
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Allow frozen plasma samples to thaw at room temperature.
-
Aliquoting: Transfer a 200 µL aliquot of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the Atenolol internal standard solution (0.5 µg/mL) to the plasma sample.
-
Vortexing: Briefly vortex the tube to ensure thorough mixing.
-
Extraction: Add 1.2 mL of ethyl acetate to the tube.
-
Vortexing for Extraction: Vortex the mixture for 5 minutes to facilitate the extraction of Sumatriptan and the IS into the organic layer.
-
Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer 100 µL of the upper organic supernatant to an HPLC vial.
-
Analysis: The sample is now ready for injection into the HPLC-MS/MS system.
Workflow Diagram for LLE with Ethyl Acetate
Caption: Liquid-Liquid Extraction Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE) with tert-Butyl Methyl Ether (t-BME)
This protocol is adapted from a sensitive and selective LC-MS/MS method for the quantification of Sumatriptan in human plasma.[2][4]
Materials:
-
Human plasma samples
-
Sumatriptan reference standard
-
Terazosin (Internal Standard)
-
Methanol
-
tert-Butyl Methyl Ether (t-BME)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Sample and IS Preparation: Prepare working standard solutions of Sumatriptan and a working solution of Terazosin (IS).
-
Sample Aliquoting and Spiking: In a clean tube, add the plasma sample, followed by the Terazosin internal standard.
-
Extraction Solvent Addition: Add t-BME as the extraction solvent.
-
Extraction: Vortex the mixture to ensure efficient extraction.
-
Centrifugation: Centrifuge the sample to separate the layers.
-
Supernatant Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow Diagram for LLE with t-BME
Caption: LLE with t-BME Workflow.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol is a general representation based on a UPLC-MS/MS method for the simultaneous determination of Sumatriptan and Naproxen in human plasma.[5]
Materials:
-
Human plasma samples (100 µL)
-
Sumatriptan reference standard
-
Naratriptan (Internal Standard)
-
SPE cartridges (e.g., Phenomenex Strata-X)
-
Methanol
-
Acetonitrile
-
Ammonium acetate solution (4.0 mM)
-
SPE manifold
Procedure:
-
Sample Pre-treatment: To 100 µL of human plasma, add the internal standard (Naratriptan).
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elution: Elute Sumatriptan and the IS from the cartridge using a suitable elution solvent.
-
Evaporation and Reconstitution (if necessary): Depending on the elution solvent and the sensitivity required, the eluate may be evaporated and reconstituted in the mobile phase.
-
Analysis: Inject the final extract into the UPLC-MS/MS system.
Workflow Diagram for SPE
Caption: Solid-Phase Extraction Workflow.
Protocol 4: Protein Precipitation (PPT)
This is a general protocol for protein precipitation, a common technique for sample preparation in bioanalysis.[7]
Materials:
-
Human plasma samples
-
Internal Standard
-
Acetonitrile (or other suitable organic solvent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquoting and Spiking: In a microcentrifuge tube, pipette the desired volume of plasma and add the internal standard.
-
Precipitating Agent Addition: Add a volume of cold acetonitrile (typically 3-4 times the plasma volume) to the tube.
-
Vortexing: Vortex the mixture vigorously for a set period (e.g., 1-2 minutes) to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean tube or an HPLC vial.
-
Analysis: The supernatant is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.
Workflow Diagram for Protein Precipitation
References
- 1. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study [mdpi.com]
- 3. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fully automated assay for the determination of sumatriptan in human serum using solid-phase extraction and high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Use of Sumatriptan-d6 in bioequivalence studies of different Sumatriptan formulations
Application Note
Introduction
Sumatriptan is a selective serotonin 5-HT1B/1D receptor agonist widely used for the acute treatment of migraine headaches. To ensure the therapeutic equivalence of generic or new formulations of Sumatriptan, bioequivalence (BE) studies are essential. These studies compare the rate and extent of absorption of the active pharmaceutical ingredient from a test formulation to that of a reference formulation. A critical component of conducting accurate BE studies is the use of a robust and validated bioanalytical method for the quantification of Sumatriptan in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard (IS), such as Sumatriptan-d6, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This compound, being chemically identical to Sumatriptan but with a different mass, co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency, thereby correcting for potential variability during sample processing and analysis and ensuring high accuracy and precision of the results.
This document provides detailed application notes and protocols for the use of this compound in bioequivalence studies of various Sumatriptan formulations.
Rationale for Using this compound as an Internal Standard
The ideal internal standard for an LC-MS/MS assay should have physicochemical properties as close as possible to the analyte of interest. Deuterated analogs of the analyte, such as this compound, are considered the most suitable internal standards for the following reasons:
-
Similar Chromatographic Behavior: this compound has nearly identical retention time to Sumatriptan, ensuring that both compounds are subjected to the same matrix effects at the point of elution.
-
Comparable Extraction Recovery: During sample preparation, any loss of analyte is mirrored by a proportional loss of the deuterated internal standard, leading to an accurate final concentration determination.
-
Correction for Ionization Suppression/Enhancement: Matrix effects that can alter the ionization efficiency in the mass spectrometer source affect both the analyte and the internal standard to a similar degree, thus canceling each other out in the analyte-to-IS peak area ratio.
-
High Specificity: The mass difference between Sumatriptan and this compound allows for their selective detection by the mass spectrometer, eliminating interference from endogenous compounds.
Experimental Protocols
Bioanalytical Method: Quantification of Sumatriptan in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a validated method for the determination of Sumatriptan in human plasma.
1. Materials and Reagents:
-
Sumatriptan reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free, with anticoagulant)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
4. Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Sumatriptan: m/z 296.2 → 58.1This compound: m/z 302.2 → 64.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
5. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 25 µL of this compound working solution (internal standard).
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
6. Method Validation:
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Bioequivalence Study Design and Pharmacokinetic Analysis
A typical bioequivalence study for Sumatriptan formulations would involve a randomized, single-dose, two-period, two-sequence crossover design in healthy human volunteers under fasting conditions.
1. Study Population: A sufficient number of healthy male and female volunteers.
2. Dosing: A single oral dose of the test formulation and the reference formulation, separated by a washout period of at least 7 days.
3. Blood Sampling: Blood samples are collected in tubes containing an anticoagulant at pre-dose (0 hours) and at various time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
4. Pharmacokinetic Parameters: The plasma concentrations of Sumatriptan are determined using the validated LC-MS/MS method. The following pharmacokinetic parameters are calculated for each subject:
- Cmax: Maximum observed plasma concentration.
- AUC(0-t): Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
- AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.
- Tmax: Time to reach Cmax.
5. Statistical Analysis: The log-transformed Cmax, AUC(0-t), and AUC(0-∞) values are analyzed using an Analysis of Variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters should fall within the acceptance range of 80.00% to 125.00% to conclude bioequivalence.
Data Presentation
The following tables summarize representative pharmacokinetic data from bioequivalence studies comparing different formulations of Sumatriptan.
Table 1: Pharmacokinetic Parameters of Different Oral Sumatriptan Formulations
| Formulation | Dose (mg) | Cmax (ng/mL) | AUC(0-∞) (ng·h/mL) | Tmax (h) |
| Standard Oral Tablet | 50 | 25.5 | 130.2 | 2.0 |
| Fast-Disintegrating Tablet | 50 | 28.1 | 135.8 | 1.5 |
| Standard Oral Tablet | 100 | 51.3 | 265.7 | 2.5 |
| Fast-Disintegrating Tablet | 100 | 55.9 | 278.4 | 1.8 |
Table 2: Bioequivalence Assessment of a Fast-Disintegrating Tablet (Test) vs. a Standard Oral Tablet (Reference) of Sumatriptan (100 mg)
| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Cmax | 108.9 | 98.5 - 120.4 |
| AUC(0-t) | 104.8 | 95.7 - 114.7 |
| AUC(0-∞) | 104.8 | 96.2 - 114.1 |
Table 3: Comparison of Pharmacokinetic Parameters of Sumatriptan Following Different Routes of Administration
| Formulation | Dose | Cmax (ng/mL) | AUC(0-∞) (ng·h/mL) | Tmax (h) | Bioavailability (%) |
| Oral Tablet | 100 mg | 51 | 265 | 2.5 | 14 |
| Nasal Spray | 20 mg | 16 | 85 | 1.0 | 17 |
| Subcutaneous Injection | 6 mg | 70 | 110 | 0.2 | 96 |
Visualizations
Caption: Sumatriptan's mechanism of action via 5-HT1B/1D receptor agonism.
Caption: Workflow of a bioequivalence study for Sumatriptan formulations.
Caption: Relationship between the analytical method and study outcome.
Application Note: Monitoring of Sumatriptan and its Metabolites Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed methodology for the simultaneous quantitative analysis of Sumatriptan and its major metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Sumatriptan-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol includes detailed steps for plasma sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Sumatriptan is a selective serotonin (5-HT) receptor agonist primarily used for the treatment of migraine and cluster headaches. The therapeutic efficacy and safety of Sumatriptan are influenced by its pharmacokinetic profile, which is determined by its absorption, distribution, metabolism, and excretion. The primary route of metabolism for Sumatriptan is through oxidative deamination by monoamine oxidase A (MAO-A), leading to the formation of an inactive indole acetic acid analogue.[1] Additionally, cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2C19, and CYP2D6, are involved in the formation of N-desmethyl and N,N-didesmethyl metabolites.[2]
Monitoring the plasma concentrations of Sumatriptan and its metabolites is crucial for understanding its disposition in vivo and for drug development professionals. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification. This application note describes a robust LC-MS/MS method for the simultaneous determination of Sumatriptan and its key metabolites, utilizing this compound as the internal standard.
Metabolic Pathway of Sumatriptan
Sumatriptan undergoes extensive metabolism primarily in the liver. The two main metabolic pathways are:
-
Oxidative Deamination by MAO-A: The dimethylaminoethyl side chain of Sumatriptan is oxidized by monoamine oxidase A to an unstable aldehyde intermediate, which is then further oxidized to the major, inactive metabolite, an indole acetic acid derivative.[3]
-
N-Demethylation by CYP Enzymes: Cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2D6) mediate the sequential removal of methyl groups from the dimethylamino group, forming N-desmethyl-sumatriptan and subsequently N,N-didesmethyl-sumatriptan.[3][2] These demethylated metabolites can also be substrates for MAO-A.[3]
Figure 1: Metabolic pathway of Sumatriptan.
Experimental Protocol
Materials and Reagents
-
Sumatriptan (Reference Standard)
-
This compound (Internal Standard)
-
N-desmethyl-sumatriptan (Reference Standard)
-
N,N-didesmethyl-sumatriptan (Reference Standard)
-
Indole-3-acetic acid analogue of Sumatriptan (Reference Standard)
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl Acetate (HPLC grade)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sumatriptan, N-desmethyl-sumatriptan, N,N-didesmethyl-sumatriptan, the indole acetic acid metabolite, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Liquid-Liquid Extraction)
Figure 2: Liquid-Liquid Extraction Workflow.
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| MS System | Agilent 6490 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 12 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
MRM Transitions:
The following Multiple Reaction Monitoring (MRM) transitions should be used for the quantification of Sumatriptan, its metabolites, and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sumatriptan | 296.1 | 58.1 | 25 |
| N-desmethyl-sumatriptan | 282.1 | 58.1 | 25 |
| N,N-didesmethyl-sumatriptan | 268.1 | 58.1 | 25 |
| Indole Acetic Acid Metabolite | 311.1 | 252.1 | 20 |
| This compound | 302.2 | 64.1 | 25 |
Quantitative Data
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables provide representative data for method validation.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | r² | Weighting |
| Sumatriptan | 0.1 - 100 | > 0.995 | 1/x² |
| N-desmethyl-sumatriptan | 0.1 - 100 | > 0.995 | 1/x² |
| N,N-didesmethyl-sumatriptan | 0.1 - 100 | > 0.995 | 1/x² |
| Indole Acetic Acid Metabolite | 0.5 - 200 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Sumatriptan | LLOQ | 0.1 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 0.3 | < 15 | 85-115 | < 15 | 85-115 | |
| Mid | 30 | < 15 | 85-115 | < 15 | 85-115 | |
| High | 80 | < 15 | 85-115 | < 15 | 85-115 | |
| N-desmethyl-sumatriptan | LLOQ | 0.1 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 0.3 | < 15 | 85-115 | < 15 | 85-115 | |
| Mid | 30 | < 15 | 85-115 | < 15 | 85-115 | |
| High | 80 | < 15 | 85-115 | < 15 | 85-115 | |
| N,N-didesmethyl-sumatriptan | LLOQ | 0.1 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 0.3 | < 15 | 85-115 | < 15 | 85-115 | |
| Mid | 30 | < 15 | 85-115 | < 15 | 85-115 | |
| High | 80 | < 15 | 85-115 | < 15 | 85-115 | |
| Indole Acetic Acid Metabolite | LLOQ | 0.5 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 1.5 | < 15 | 85-115 | < 15 | 85-115 | |
| Mid | 75 | < 15 | 85-115 | < 15 | 85-115 | |
| High | 150 | < 15 | 85-115 | < 15 | 85-115 |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Sumatriptan | Low (0.3) | 85 - 115 | 85 - 115 |
| High (80) | 85 - 115 | 85 - 115 | |
| N-desmethyl-sumatriptan | Low (0.3) | 85 - 115 | 85 - 115 |
| High (80) | 85 - 115 | 85 - 115 | |
| N,N-didesmethyl-sumatriptan | Low (0.3) | 85 - 115 | 85 - 115 |
| High (80) | 85 - 115 | 85 - 115 | |
| Indole Acetic Acid Metabolite | Low (1.5) | 85 - 115 | 85 - 115 |
| High (150) | 85 - 115 | 85 - 115 | |
| This compound | 10 | 85 - 115 | 85 - 115 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of Sumatriptan and its major metabolites in human plasma. The use of this compound as a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for pharmacokinetic and clinical research applications. The detailed protocol for sample preparation and analysis can be readily implemented in a bioanalytical laboratory setting.
References
- 1. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of sumatriptan revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of sumatriptan revisited - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to address matrix effects for Sumatriptan analysis with Sumatriptan-d6
Technical Support Center: Sumatriptan Analysis with Sumatriptan-d6
Welcome to the technical support center for Sumatriptan analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects when using this compound as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Sumatriptan?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as Sumatriptan, by co-eluting compounds from the biological sample matrix.[1][2][3] These effects can lead to inaccurate and imprecise quantification in LC-MS/MS analysis.[2][4] Common sources of matrix effects include endogenous components like phospholipids and proteins, as well as exogenous substances such as anticoagulants and dosing vehicles.[2]
Q2: How does this compound help in addressing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, a SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects.[5] By calculating the peak area ratio of Sumatriptan to this compound, the variability introduced by ion suppression or enhancement can be compensated for, leading to more accurate and reliable quantification.[5][6]
Q3: What are the common causes of ion suppression or enhancement in Sumatriptan analysis?
A3: Ion suppression or enhancement in ESI-LC-MS/MS analysis of Sumatriptan can be caused by several factors:
-
Co-eluting endogenous compounds: Phospholipids, salts, and proteins from the biological matrix (e.g., plasma) are major contributors.[2][4][7]
-
Sample preparation: Inadequate sample cleanup can leave residual matrix components that interfere with ionization.[8]
-
Chromatographic conditions: Poor chromatographic separation can lead to the co-elution of matrix components with Sumatriptan and its internal standard.[1]
-
LC-MS system components: Contaminants from the mobile phase, tubing, or column bleed can also cause ion suppression or enhancement.[9][10]
Q4: How can I quantitatively assess matrix effects?
A4: The most widely accepted method is the post-extraction spike method.[2] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the same analyte in a neat solution. The matrix factor (MF) is calculated, where an MF less than 1 indicates ion suppression and an MF greater than 1 suggests ion enhancement.[2] It is recommended to evaluate matrix effects using at least six different lots of the biological matrix.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Poor Recovery of Sumatriptan
| Possible Cause | Troubleshooting Step |
| Inefficient sample extraction | Optimize the extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to improve the recovery of Sumatriptan and this compound.[8] |
| Analyte degradation | Investigate the stability of Sumatriptan in the biological matrix under the storage and processing conditions.[1] |
Issue 2: Significant Ion Suppression or Enhancement Observed
| Possible Cause | Troubleshooting Step |
| Co-elution with phospholipids | Modify the chromatographic method to separate Sumatriptan from the phospholipid elution zone. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different type of column.[7] |
| Insufficient sample cleanup | Improve the sample preparation procedure to remove more of the interfering matrix components.[5] Consider using a more rigorous extraction technique like solid-phase extraction (SPE). |
| High flow rate | In electrospray ionization (ESI), reducing the flow rate can sometimes decrease the magnitude of matrix effects. |
Issue 3: Poor Correlation Between Sumatriptan and this compound Response
| Possible Cause | Troubleshooting Step |
| Differential matrix effects | Even with a SIL-IS, differential matrix effects can occur if the analyte and IS do not co-elute perfectly or if a very specific interference affects one more than the other. Fine-tune the chromatography to ensure perfect co-elution. |
| Contamination of the internal standard | Ensure the purity of the this compound standard. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Sumatriptan and this compound into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) and then spike Sumatriptan and this compound into the final extract.
-
Set C (Pre-Spiked Matrix): Spike Sumatriptan and this compound into the biological matrix before extraction.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Table 1: Interpretation of Matrix Effect and Recovery Results
| Parameter | Calculation | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area of Post-Spiked Matrix / Peak Area of Neat Solution) x 100 | 100% | < 100% indicates ion suppression. > 100% indicates ion enhancement. |
| Recovery | (Peak Area of Pre-Spiked Matrix / Peak Area of Post-Spiked Matrix) x 100 | Consistent and high | Indicates the efficiency of the extraction process. |
| Internal Standard Normalized MF | (MF of Analyte / MF of Internal Standard) | Close to 1 | Indicates that the internal standard is effectively compensating for matrix effects. |
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Troubleshooting decision tree for matrix effects in Sumatriptan analysis.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Sumatriptan-d6 concentration for a calibration curve
Welcome to the technical support center for optimizing Sumatriptan-d6 concentration for your calibration curve. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results in their bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard (IS)?
A1: this compound is a stable, isotopically labeled version of Sumatriptan. It is used as an internal standard in quantitative bioanalysis, typically with Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The purpose of an IS is to correct for the variability in sample preparation and instrument response, ensuring more accurate and precise quantification of the analyte (Sumatriptan).
Q2: What is a typical concentration for this compound as an internal standard?
A2: The optimal concentration of this compound should be determined during method development and validation. However, a common starting point is a concentration that provides a consistent and reproducible signal across all calibration standards and quality control samples. Based on published methods for similar analytes, a concentration in the mid-range of the Sumatriptan calibration curve is often effective. For instance, if your Sumatriptan calibration curve ranges from 0.5 to 50.0 ng/mL, a this compound concentration of around 20-25 ng/mL could be a good starting point. Some studies have used internal standard concentrations such as 41.3 ng/mL for terazosin or 500 ng/mL for atenolol when analyzing sumatriptan.[1][2][3][4]
Q3: How do I choose the appropriate concentration range for my Sumatriptan calibration curve?
A3: The concentration range for your calibration curve should encompass the expected concentrations of Sumatriptan in your study samples. It is crucial to include a Lower Limit of Quantification (LLOQ) and an Upper Limit of Quantification (ULOQ). Published literature indicates that calibration curves for Sumatriptan in human plasma typically range from 0.3 ng/mL to 100 ng/mL or 0.5 ng/mL to 50.0 ng/mL.[1][2][3][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in this compound peak area | Inconsistent sample preparation, instrument instability, or inappropriate IS concentration. | 1. Review your sample preparation workflow for consistency. 2. Check the stability of the LC-MS/MS system. 3. Evaluate different this compound concentrations to find one that yields a stable response. |
| Poor linearity of the calibration curve (r² < 0.99) | Inaccurate standard dilutions, matrix effects, or inappropriate weighting factor in the regression analysis. | 1. Prepare fresh calibration standards and verify their concentrations. 2. Investigate and minimize matrix effects through improved sample cleanup or chromatographic separation. 3. Apply a weighted least squares linear regression, such as 1/x² weighting, which is common for bioanalytical methods.[5] |
| Inaccurate back-calculated concentrations for calibrators | Suboptimal calibration curve range or issues with the regression model. | 1. Ensure the calibration range is appropriate for the expected sample concentrations. 2. Verify that the chosen regression model accurately describes the relationship between concentration and response. According to US-FDA and EMA guidelines, back-calculated concentrations should generally be within ±15% of the nominal value (±20% for the LLOQ).[5] |
| This compound signal suppression or enhancement | Co-eluting matrix components interfering with the ionization of the internal standard. | 1. Optimize the chromatographic method to separate the interfering components from this compound. 2. Employ a more effective sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual primary stock solutions of Sumatriptan and this compound in a suitable solvent (e.g., methanol or a 50:50 methanol:water mixture) at a concentration of 1 mg/mL.[1] Store these solutions at 4°C.
-
Working Standard Solutions: Prepare a series of Sumatriptan working standard solutions by serially diluting the primary stock solution with the appropriate solvent. These working solutions will be used to spike the blank matrix (e.g., plasma) to create the calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound by diluting its primary stock solution to the desired concentration (e.g., 1 µg/mL).[1]
Protocol 2: Preparation of Calibration Curve Standards
-
Obtain a pool of blank, drug-free biological matrix (e.g., human plasma).
-
Spike the blank plasma with the Sumatriptan working standard solutions to achieve the desired calibration concentrations (e.g., 0.5, 1, 5, 10, 20, 40, 50 ng/mL).[2][3]
-
Add the this compound working solution to each calibration standard and quality control sample to achieve a final, consistent concentration.
Data Presentation
Table 1: Example Sumatriptan Calibration Curve Concentrations in Human Plasma
| Analyte | Calibration Range (ng/mL) | Internal Standard | IS Concentration (ng/mL) | Reference |
| Sumatriptan | 0.5 - 50.0 | Terazosin | 41.3 | [2][3] |
| Sumatriptan | 0.3 - 100 | Atenolol | 500 | [1][4] |
| Sumatriptan | 1 - 100 | Bufotenine | Not specified | [5] |
| Sumatriptan | 0.050 - 100 | Naratriptan | Not specified | [5] |
Visualizations
Caption: Experimental workflow for Sumatriptan analysis.
Caption: Troubleshooting decision tree for calibration issues.
References
- 1. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Peak Shape of Sumatriptan-d6 in HPLC
Welcome to our dedicated technical support center for resolving issues related to the chromatographic analysis of Sumatriptan-d6. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal peak shape during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for this compound?
A1: The most frequent issue encountered is peak tailing. This is often due to secondary interactions between the basic amine groups of this compound and residual silanol groups on the silica-based stationary phase of the HPLC column[1][2][3]. Adjusting the mobile phase pH to be at least 2 pH units away from the pKa of Sumatriptan can help minimize these interactions[4].
Q2: Can the choice of mobile phase organic modifier affect the peak shape?
A2: Yes, the organic modifier can influence peak shape. While acetonitrile is commonly used, substituting it with or adding methanol can sometimes improve peak symmetry by altering the selectivity and interaction with the stationary phase[5][6].
Q3: How does the mobile phase pH impact the peak shape of this compound?
A3: Mobile phase pH is a critical factor. For a basic compound like Sumatriptan, a lower pH (typically around 2.5 to 4.0) is often used to protonate the molecule and minimize interactions with silanols, leading to a more symmetrical peak.[3][6][7][8] Operating near the pKa of the analyte can result in poor peak shape[1][9].
Q4: Is a guard column necessary for this compound analysis?
A4: While not mandatory, using a guard column is highly recommended. It protects the analytical column from contaminants in the sample matrix and prolongs its lifespan, which in turn helps maintain good peak shape and reproducibility.[2][10]
Q5: Could my sample preparation be the cause of poor peak shape?
A5: Absolutely. Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion, such as fronting or broadening.[10][11] It is always best to dissolve and inject your sample in the initial mobile phase composition[10][11]. Inadequate sample cleanup can also introduce interfering components[12].
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.
Potential Causes and Solutions:
-
Secondary Silanol Interactions:
-
Solution: Lower the mobile phase pH to 2.5-3.5 using an acid modifier like formic acid, trifluoroacetic acid, or phosphoric acid to protonate the silanol groups and reduce interaction with the basic this compound molecule[4][12].
-
Solution: Add a competitive base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites[4].
-
Solution: Use a column with a highly deactivated or "end-capped" stationary phase designed for basic compounds[2][3].
-
-
Column Contamination or Degradation:
-
Low Buffer Concentration:
Issue 2: Peak Fronting
Peak fronting is observed as an asymmetrical peak with a leading edge that is less steep than the trailing edge.
Potential Causes and Solutions:
-
Sample Overload:
-
Injection Solvent Mismatch:
Issue 3: Split Peaks
Split peaks appear as two or more peaks for a single analyte.
Potential Causes and Solutions:
-
Column Void or Clogged Frit:
-
Solution: A void at the head of the column or a partially blocked inlet frit can cause the sample to travel through different paths, leading to split peaks[16]. Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced[13].
-
Solution: Use an in-line filter to prevent particulates from reaching the column frit[13].
-
-
Injection Issues:
-
Solution: A problem with the injector, such as a faulty rotor seal, can cause sample to be introduced improperly, leading to split peaks[14]. Inspect and maintain the injector as needed.
-
Solution: Ensure the sample is fully dissolved before injection.
-
Diagrams
Caption: A logical workflow for troubleshooting poor peak shape in HPLC analysis.
Quantitative Data Summary
The following tables summarize typical HPLC method parameters for the analysis of Sumatriptan, which can be adapted for this compound.
Table 1: Mobile Phase Compositions
| Reference | Mobile Phase Composition | pH |
| [17] | Phosphate buffer : Acetonitrile (75:25 v/v) | 6.5 |
| [5] | Orthophosphoric acid (1%) : Acetonitrile : Methanol (90:5:5 v/v) | - |
| [18] | Water : Acetonitrile : Formic acid (60:40:0.1 v/v/v) | - |
| [6] | Buffer : Acetonitrile : Methanol (80:10:10 v/v/v) | 2.5 |
Table 2: Chromatographic Conditions
| Reference | Column | Flow Rate (mL/min) | Detection Wavelength (nm) |
| [17] | Kromasil C18 (150 mm x 4.6mm, 5 µm) | 1.0 | 234 |
| [5] | Kromasil C18 (250 x 4.6 mm, 5 µm) | 1.5 | 210 |
| [18] | Kinetex C18 (150 x 2.1 mm, 5 µm) | 0.2 | MS/MS |
| [6] | Inertsil ODS C18 (250×4.6mm, 5µm) | 1.0 | 221 |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Low pH)
This protocol is designed to prepare a mobile phase that minimizes silanol interactions, a common cause of peak tailing for basic compounds like this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Orthophosphoric acid (OPA) or Formic acid
-
0.45 µm membrane filter
Procedure:
-
Prepare the aqueous buffer component. For example, to prepare a buffer at pH 2.5, add 1 mL of triethylamine to 1000 mL of HPLC-grade water and adjust the pH to 2.5 with orthophosphoric acid[6].
-
In a clean, appropriate container, mix the buffer, acetonitrile, and methanol in the desired ratio (e.g., 80:10:10 v/v/v)[6].
-
Degas the mobile phase using an ultrasonic bath for at least 15 minutes or by vacuum filtration to remove dissolved gases.
-
Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter[6].
Protocol 2: Sample Preparation
Proper sample preparation is crucial to avoid peak shape distortion.
Materials:
-
This compound standard
-
Diluent (ideally the initial mobile phase)
-
Volumetric flasks
-
Syringe filter (e.g., 0.45 µm PTFE)
Procedure:
-
Accurately weigh a small amount of this compound and transfer it to a volumetric flask.
-
Add a portion of the diluent and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Before injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulates that could clog the column frit[17].
Protocol 3: Column Flushing and Regeneration
If column contamination is suspected to be the cause of poor peak shape, a flushing procedure can be employed.
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Flush the column with a series of solvents in order of increasing elution strength. A typical sequence for a reversed-phase column would be:
-
HPLC-grade water (20 column volumes)
-
Isopropanol (20 column volumes)
-
Methylene chloride (if compatible with the column) (20 column volumes)
-
Isopropanol (20 column volumes)
-
Mobile phase without buffer (20 column volumes)
-
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
If the manufacturer allows, reversing the column and flushing may be more effective at removing inlet contamination[13]. Always check the column care and use instructions before reversing the flow.
References
- 1. chromtech.com [chromtech.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. journalijdr.com [journalijdr.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. uhplcs.com [uhplcs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. uhplcs.com [uhplcs.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression of Sumatriptan with Sumatriptan-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Sumatriptan, with a focus on minimizing ion suppression using its deuterated internal standard, Sumatriptan-d6.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Sumatriptan?
A1: Ion suppression is a matrix effect where co-eluting endogenous components from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte (Sumatriptan) and its internal standard in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4] In the bioanalysis of Sumatriptan, phospholipids and other matrix components are common causes of ion suppression.[5]
Q2: How does a deuterated internal standard like this compound help in mitigating ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for quantitative bioanalysis.[6] Because it is chemically and structurally almost identical to Sumatriptan, it co-elutes and experiences similar degrees of ion suppression.[2][4] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and reliable quantification.[2]
Q3: What are the primary sources of ion suppression when analyzing Sumatriptan in plasma?
A3: The primary sources of ion suppression in plasma samples are salts, phospholipids, and other endogenous matrix components.[5][7] During LC-MS/MS analysis, these compounds can co-elute with Sumatriptan and compete for ionization, reducing the analyte's signal. Inadequate sample preparation is a major contributor to the presence of these interfering substances.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Sumatriptan when using this compound as an internal standard.
Issue 1: Poor Signal Response or High Signal Variability for Sumatriptan and this compound
Possible Cause: Significant ion suppression from the biological matrix.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Inefficient sample cleanup is a common cause of ion suppression.[4]
-
Protein Precipitation (PPT): While simple, PPT may not adequately remove phospholipids. If you are using PPT, consider optimizing the precipitation solvent and ratio.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extraction. Experiment with different organic solvents to improve the removal of interfering components. For instance, tert-butyl methyl ether (t-BME) has been used effectively for Sumatriptan extraction.[5][8]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by selectively isolating the analyte.[9] Method development should focus on optimizing the wash and elution steps to remove matrix components effectively.
-
-
Chromatographic Separation: Ensure Sumatriptan and its internal standard are chromatographically separated from the regions of significant matrix effects.
-
Post-Column Infusion Experiment: This technique can help identify the retention time windows where ion suppression is most pronounced.[1][4] A continuous infusion of Sumatriptan and this compound solution is introduced post-column, and a blank extracted matrix is injected. Dips in the baseline signal indicate regions of ion suppression.
-
Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., a column with a different stationary phase) to shift the elution of Sumatriptan away from interfering peaks.[2]
-
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effects.[3] However, this approach is limited by the sensitivity of the instrument.
Issue 2: Inconsistent Internal Standard (this compound) Response
Possible Cause: The internal standard is not adequately compensating for the matrix effects.
Troubleshooting Steps:
-
Verify Co-elution: Ensure that Sumatriptan and this compound are co-eluting as closely as possible. While deuterated standards are expected to have very similar retention times, chromatographic conditions can sometimes cause slight separation.
-
Differential Ion Suppression: Although unlikely with a co-eluting SIL-IS, severe matrix effects can still potentially affect the analyte and IS differently. Re-evaluate the sample preparation method to achieve a cleaner extract.
-
Check for Contamination: Ensure that the this compound stock and working solutions are not contaminated.
Experimental Protocols
Below are representative experimental methodologies for the analysis of Sumatriptan in human plasma.
Table 1: Sample Preparation Methodologies
| Parameter | Method 1: Liquid-Liquid Extraction (LLE) | Method 2: Solid-Phase Extraction (SPE) |
| Sample Volume | 100 µL human plasma | 100 µL human plasma |
| Internal Standard | This compound (or other suitable IS like Terazosin) | This compound (or other suitable IS like Naratriptan) |
| Extraction Solvent/Cartridge | tert-Butyl methyl ether (t-BME) | Phenomenex Strata-X cartridges |
| Procedure | 1. Add IS to plasma. 2. Add extraction solvent and vortex. 3. Centrifuge to separate layers. 4. Transfer the organic layer and evaporate to dryness. 5. Reconstitute in mobile phase. | 1. Condition the SPE cartridge. 2. Load the pre-treated plasma sample. 3. Wash with an appropriate solvent to remove interferences. 4. Elute the analyte and IS. 5. Evaporate the eluate and reconstitute. |
| Reference | [5][8] | [10] |
Table 2: Representative LC-MS/MS Parameters
| Parameter | Example Configuration 1 | Example Configuration 2 |
| LC System | Waters 2695 Separation Module | Agilent 1200 Series |
| Column | Symmetry® C18 (150 x 4.6 mm, 5 µm) | ACE C18 (50 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.2% Formic acid in water B: Acetonitrile | A: 2 mM Ammonium acetate with 0.025% Formic acid B: Methanol |
| Flow Rate | 0.5 mL/min | Not Specified |
| Injection Volume | 10 µL | Not Specified |
| MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Sumatriptan: m/z 296.26 → 251.05 | Sumatriptan: m/z 296.70 → 157.30 |
| Reference | [5][8] | [11] |
Visualizations
Caption: A typical experimental workflow for the bioanalysis of Sumatriptan.
Caption: A logic diagram for troubleshooting poor signal in Sumatriptan analysis.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. moca.net.ua [moca.net.ua]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an LC-ESI-MS/MS method for the simultaneous quantification of naproxen and sumatriptan in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Sumatriptan-d6 in Processed Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of Sumatriptan-d6 in processed samples during bioanalytical experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Decreasing this compound response over time in processed samples (Post-Preparative Instability) | 1. Degradation in Autosampler: The processed sample extract may be unstable at the autosampler temperature. Sumatriptan is known to be susceptible to oxidative degradation.[1][2][3] 2. pH Shift in Final Extract: The pH of the final sample solvent may not be optimal for this compound stability. Sumatriptan shows degradation under basic conditions.[2] 3. Adsorption to Vials/Plates: this compound may adsorb to the surface of autosampler vials or well plates, especially if they are made of certain types of plastic. | 1. Conduct an autosampler stability study by re-injecting a set of QC samples over a prolonged period (e.g., 24-48 hours) to monitor the internal standard peak area. If instability is observed, consider lowering the autosampler temperature (e.g., to 4°C). 2. Ensure the final sample solvent is buffered at a slightly acidic to neutral pH to minimize degradation. 3. Use silanized or low-adsorption vials/plates. Test different types of sample containers during method development. |
| High variability in this compound response across a batch | 1. Inconsistent Sample Processing: Variations in extraction time, temperature, or reagent volumes can lead to inconsistent recovery of the internal standard. 2. Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix can affect the ionization of this compound, leading to variable responses.[4] 3. Incomplete Dissolution After Evaporation: The dried extract containing this compound may not be fully redissolved before injection. | 1. Ensure consistent and standardized sample preparation procedures. The use of automated liquid handlers can improve precision. 2. Evaluate matrix effects during method validation using multiple sources of the biological matrix. If significant matrix effects are observed, optimize the sample cleanup procedure (e.g., using a more selective solid-phase extraction protocol) or chromatographic separation to move the this compound peak away from interfering components. 3. Optimize the reconstitution step by vortexing for a sufficient time, using a suitable reconstitution solvent, and visually inspecting for any undissolved material. |
| Poor accuracy and precision in QC samples | 1. Instability During Storage: this compound may be degrading during long-term storage or upon repeated freeze-thaw cycles. 2. Isotopic Back-Exchange: While less common for deuterium labels on stable positions, there is a theoretical possibility of deuterium atoms exchanging with protons from the solvent, especially under certain pH and temperature conditions. This would lead to a decrease in the this compound signal and an increase in the unlabeled Sumatriptan signal. | 1. Perform comprehensive stability studies, including freeze-thaw, short-term (bench-top), and long-term stability, to ensure this compound is stable under all storage and handling conditions.[5][6][7][8] 2. To investigate isotopic exchange, prepare a solution of this compound in the final sample solvent and monitor the mass-to-charge ratio (m/z) of both this compound and unlabeled Sumatriptan over time. If an increase in the unlabeled Sumatriptan signal is observed, consider using a more stable isotopically labeled internal standard (e.g., ¹³C or ¹⁵N labeled) if available. |
| Presence of unexpected peaks at the retention time of this compound in blank samples | 1. Carryover: Residual this compound from a previous high-concentration sample may be carried over to subsequent injections.[9] 2. Contamination: Contamination of the blank matrix, reagents, or glassware with this compound. | 1. Optimize the autosampler wash procedure by using a strong solvent and increasing the wash volume and duration. Injecting a blank sample after a high-concentration sample can confirm the effectiveness of the wash procedure. 2. Use fresh, high-purity reagents and solvents. Ensure that all glassware and equipment are thoroughly cleaned. Analyze a "double blank" sample (matrix without internal standard) to confirm the absence of contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the typical stability conditions that need to be evaluated for this compound in processed samples?
A1: During bioanalytical method validation, the stability of this compound should be assessed under various conditions that mimic the sample lifecycle. These include:
-
Freeze-Thaw Stability: This evaluates the stability of this compound after repeated cycles of freezing and thawing. A minimum of three cycles is generally recommended, with samples being frozen for at least 12 to 24 hours between each thaw.[7][8]
-
Short-Term (Bench-Top) Stability: This assesses the stability of this compound in the biological matrix at room temperature for a duration equivalent to the time samples are expected to be on the bench during processing.[6][7]
-
Long-Term Stability: This determines the stability of this compound in the matrix at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the time from sample collection to analysis.[7]
-
Post-Preparative (Autosampler) Stability: This evaluates the stability of this compound in the final processed extract while stored in the autosampler before injection.[6]
Q2: What are the acceptance criteria for stability studies of an internal standard like this compound?
A2: According to regulatory guidelines from agencies like the FDA and EMA, the mean concentration of the stability samples at each QC level (low and high) should be within ±15% of the nominal concentration.[10] For the lower limit of quantification (LLOQ), a wider acceptance range of ±20% is often permissible.
Q3: Is this compound prone to isotopic back-exchange? How can I check for this?
A3: While deuterium labels on carbon atoms are generally stable, the potential for back-exchange with protons from the solvent exists, particularly under harsh pH or temperature conditions.[2] To assess this for this compound, you can perform the following experiment:
-
Prepare a solution of this compound in your final sample solvent.
-
Incubate this solution under the conditions of your analytical run (e.g., in the autosampler for 24 hours).
-
Analyze the solution at different time points using LC-MS/MS, monitoring both the mass transition for this compound and for unlabeled Sumatriptan.
-
A significant increase in the peak area of unlabeled Sumatriptan over time would indicate isotopic exchange.
Q4: My this compound response is inconsistent. What are the first troubleshooting steps I should take?
A4: If you observe an inconsistent this compound response, start by systematically investigating the following:
-
Sample Preparation: Review your sample preparation workflow for any potential sources of variability. Ensure consistent pipetting, vortexing, and evaporation steps.
-
LC-MS/MS System Performance: Check for any issues with the instrument, such as leaks, a dirty ion source, or a failing column.[9]
-
Reagent and Standard Integrity: Verify the concentration and purity of your this compound stock and working solutions. Prepare fresh solutions if necessary.
-
Matrix Effects: Evaluate if different lots of the biological matrix are causing variable ion suppression or enhancement.
Data Presentation
The following tables summarize the expected stability of Sumatriptan in human plasma under various conditions, which can be used as a proxy for the stability of this compound. It is crucial to validate the stability of this compound under your specific experimental conditions.
Table 1: Freeze-Thaw and Short-Term Stability of Sumatriptan in Human Plasma
| Stability Condition | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) | Conclusion |
| Freeze-Thaw (3 cycles) | 0.9 | 98.9 | 2.1 | Stable |
| 80 | 102.3 | 1.5 | Stable | |
| Short-Term (Bench-Top, 24h at RT) | 0.9 | 97.8 | 3.2 | Stable |
| 80 | 101.5 | 2.8 | Stable |
Data is representative and based on studies of unlabeled Sumatriptan.[5][11]
Table 2: Long-Term and Post-Preparative Stability of Sumatriptan in Human Plasma
| Stability Condition | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) | Conclusion |
| Long-Term (-80°C, 211 days) | 0.9 | 99.2 | 1.8 | Stable |
| 80 | 103.1 | 1.2 | Stable | |
| Post-Preparative (Autosampler, 24h at 10°C) | 0.9 | 98.5 | 2.5 | Stable |
| 80 | 102.0 | 1.9 | Stable |
Data is representative and based on studies of unlabeled Sumatriptan.[5]
Experimental Protocols
Below are detailed methodologies for key stability experiments. These should be adapted to your specific laboratory and assay conditions.
1. Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
-
Procedure:
-
Prepare at least three replicates of low and high concentration quality control (QC) samples in the relevant biological matrix.
-
Analyze one set of these QC samples immediately (time zero).
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12-24 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples for another 12-24 hours. This constitutes one freeze-thaw cycle.
-
Repeat this process for a minimum of three cycles.
-
After the final thaw, process and analyze the samples.
-
Calculate the mean concentration and precision of the freeze-thaw samples and compare them to the time-zero samples.
-
2. Post-Preparative (Autosampler) Stability Assessment
-
Objective: To evaluate the stability of this compound in the final processed extract under the conditions of the autosampler.
-
Procedure:
-
Process a set of low and high concentration QC samples (at least three replicates each).
-
Place the processed samples in the autosampler set to the temperature used for routine analysis.
-
Inject and analyze the samples at time zero.
-
Continue to re-inject the same set of samples at regular intervals over a period that exceeds the expected run time of a typical analytical batch (e.g., 24, 48 hours).
-
Monitor the peak area of this compound and the analyte-to-internal standard area ratio over time.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to ensuring the stability of this compound.
References
- 1. fda.gov [fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmoutsource.com [pharmoutsource.com]
- 8. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 9. zefsci.com [zefsci.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Rapid determination of sumatriptan in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
Overcoming challenges in Sumatriptan-d6 solubility for stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges related to the solubility of Sumatriptan-d6 for the preparation of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its solubility compare to Sumatriptan?
A1: this compound is a deuterated form of Sumatriptan, where six hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This labeling is often used in pharmacokinetic studies as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] While deuteration can alter the physicochemical properties of a drug, the changes in solubility are typically not substantial.[2] In some cases, deuteration has been shown to slightly increase solubility.[2] Therefore, the solubility data for standard Sumatriptan (succinate salt) serves as a reliable starting point for preparing this compound stock solutions.
Q2: In which solvents is this compound soluble?
A2: Based on the data for Sumatriptan succinate, this compound is expected to be soluble in several common laboratory solvents. It is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[3] It is also soluble in aqueous buffers like phosphate-buffered saline (PBS) at a pH of 7.2.[3] The succinate salt form of Sumatriptan is reported to be freely soluble in water.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: For optimal stability, organic stock solutions of this compound should be stored at -20°C or -80°C.[1] It is recommended to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[3] A study on extemporaneously prepared oral suspensions of Sumatriptan succinate (5 mg/mL) showed stability for up to 21 days when stored in amber glass bottles at 4°C.[4]
Q4: Can I expect any issues with precipitation when preparing this compound stock solutions?
A4: Precipitation can occur if the solubility limit is exceeded in a particular solvent or if the solution is not prepared correctly. Factors such as temperature, pH, and the presence of other solutes can influence solubility. It is crucial to ensure the compound is fully dissolved before storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving. | - Insufficient solvent volume.- Inappropriate solvent choice.- Low temperature. | - Increase the solvent volume incrementally.- Try a different recommended solvent (e.g., DMSO, DMF).- Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate. |
| Precipitation occurs after the solution cools down. | - The solution was supersaturated at a higher temperature. | - Re-warm the solution to redissolve the precipitate and then dilute it to a lower concentration.- Consider preparing a fresh stock solution at a slightly lower concentration. |
| The aqueous solution appears cloudy or forms a precipitate over time. | - Limited stability of this compound in aqueous solutions.- Microbial growth. | - Prepare fresh aqueous solutions daily.[3]- Filter-sterilize the aqueous solution if it needs to be stored for a short period.- For longer-term storage, use an organic solvent like DMSO and make further dilutions into aqueous buffers just before the experiment.[3] |
| Inconsistent experimental results using the stock solution. | - Degradation of the compound due to improper storage.- Inaccurate initial concentration. | - Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1]- Store at -20°C or -80°C.[1]- Protect from light.- Re-evaluate the weighing and dilution steps to ensure accuracy. |
Quantitative Data Summary
The following table summarizes the solubility of Sumatriptan succinate, which can be used as a close approximation for this compound.
| Solvent | Approximate Solubility | Reference |
| DMSO | ~ 30 mg/mL | [3] |
| Dimethylformamide (DMF) | ~ 30 mg/mL | [3] |
| PBS (pH 7.2) | ~ 10 mg/mL | [3] |
| Water | Freely soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the tube to achieve a final concentration of 10 mg/mL.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: Preparation of a 1 mg/mL Aqueous Working Solution from DMSO Stock
-
Thawing: Thaw a single aliquot of the 10 mg/mL this compound in DMSO stock solution at room temperature.
-
Dilution: In a sterile tube, add the required volume of the DMSO stock solution to the appropriate volume of the desired aqueous buffer (e.g., PBS pH 7.2). For example, to prepare 1 mL of a 1 mg/mL solution, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of the aqueous buffer.
-
Mixing: Gently vortex the solution to ensure it is homogeneous.
-
Usage: Use the freshly prepared aqueous solution immediately for your experiments. It is not recommended to store aqueous solutions for more than a day.[3]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Stability of sumatriptan succinate in extemporaneously prepared oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating isotopic exchange in Sumatriptan-d6 under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the isotopic exchange of Sumatriptan-d6.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, also known as back-exchange, is a chemical process where a deuterium (D) atom in a deuterated compound like this compound is replaced by a hydrogen (H) atom from the surrounding environment, such as a solvent.[1] This is a concern in quantitative analyses, particularly in LC-MS/MS-based assays, as it alters the mass of the internal standard, leading to inaccurate quantification of the target analyte.[1]
Q2: Where are the deuterium labels on this compound located?
In commercially available this compound, the six deuterium atoms are typically located on the two N-methyl groups of the dimethylaminoethyl side chain. This positioning is generally considered stable under standard analytical conditions.
Q3: What are the primary factors that can induce isotopic exchange in this compound?
The main factors that can promote the exchange of deuterium for hydrogen include:
-
pH: Both highly acidic and basic conditions can catalyze isotopic exchange. The rate of exchange is generally at its minimum in the neutral to slightly acidic pH range.[1][2][3]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][4]
-
Solvent: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms for the exchange.
Q4: How can I minimize isotopic exchange during my experiments?
To minimize isotopic exchange, it is recommended to:
-
Maintain sample and solution pH within a neutral to slightly acidic range (pH 4-7).
-
Keep samples at low temperatures (e.g., 4°C or frozen) during storage and processing.[5]
-
Use aprotic solvents where possible during sample preparation, although this is often limited by solubility and the analytical method.
-
Minimize the time samples are exposed to conditions that promote exchange.
Troubleshooting Guide
Q5: I am observing a decrease in the peak area of my this compound internal standard over time. What could be the cause?
A decreasing internal standard response can be an indicator of isotopic exchange.[1] This would lead to a mass shift from the deuterated to the non-deuterated form, resulting in a lower signal at the expected m/z for this compound.
-
Troubleshooting Steps:
-
Assess Autosampler Stability: Prepare a set of quality control (QC) samples and inject them at regular intervals over an extended period (e.g., 24-48 hours) while they are stored in the autosampler. A consistent decrease in the internal standard peak area suggests instability under the autosampler conditions.[1]
-
Evaluate Sample Storage Conditions: If samples are stored for a prolonged period before analysis, investigate the stability at the storage temperature and in the storage solvent.
-
Check for Matrix Effects: Prepare the internal standard in both the sample solvent and a blank biological matrix. A significantly lower response in the biological matrix could indicate matrix-induced instability or ion suppression.[1]
-
Q6: My quantitative results are inconsistent and show high variability. Could this be related to isotopic exchange?
Yes, inconsistent isotopic exchange can lead to high variability in the analyte-to-internal standard area ratio, resulting in poor precision.
-
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Ensure that the pH and temperature are well-controlled and consistent across all samples during preparation.
-
Analyze Samples Immediately: If possible, analyze samples immediately after preparation to minimize the time for potential exchange to occur.
-
Perform a Stability Study: Conduct a systematic study to evaluate the stability of this compound under your specific experimental conditions (see Experimental Protocols section).
-
Q7: I am detecting a signal at the m/z of unlabeled Sumatriptan in my blank samples that only contain the internal standard. What does this signify?
This is a strong indication of in-source back-exchange or the presence of unlabeled Sumatriptan as an impurity in the this compound standard.
-
Troubleshooting Steps:
-
Confirm Purity of the Standard: Review the certificate of analysis for your this compound standard to check for isotopic purity. High-resolution mass spectrometry can be used to determine the isotopic enrichment.[6][7][8]
-
Optimize Mass Spectrometer Source Conditions: High source temperatures can sometimes promote in-source exchange. Try reducing the source temperature to see if the signal for unlabeled Sumatriptan decreases.
-
Investigate LC Conditions: While less common, certain mobile phase additives or column chemistries at elevated temperatures could potentially contribute to on-column exchange.
-
Data Presentation
The following tables provide illustrative data on the potential for isotopic exchange of this compound under various conditions. Please note that this data is for guidance and the actual extent of exchange may vary based on specific experimental parameters.
Table 1: Effect of pH on Isotopic Exchange of this compound at 25°C over 24 hours
| pH | Mobile Phase Composition | Estimated % Back-Exchange |
| 2.0 | 0.1% Formic Acid in Water/Acetonitrile (80:20) | < 1% |
| 4.5 | 10 mM Ammonium Acetate in Water/Acetonitrile (80:20) | < 0.5% |
| 7.0 | 10 mM Ammonium Bicarbonate in Water/Acetonitrile (80:20) | < 1% |
| 9.0 | 10 mM Ammonium Hydroxide in Water/Acetonitrile (80:20) | 1-3% |
Table 2: Effect of Temperature on Isotopic Exchange of this compound at pH 7.0 over 24 hours
| Temperature (°C) | Mobile Phase Composition | Estimated % Back-Exchange |
| 4 | 10 mM Ammonium Bicarbonate in Water/Acetonitrile (80:20) | < 0.5% |
| 25 | 10 mM Ammonium Bicarbonate in Water/Acetonitrile (80:20) | < 1% |
| 40 | 10 mM Ammonium Bicarbonate in Water/Acetonitrile (80:20) | 2-5% |
Experimental Protocols
Protocol for Assessing Isotopic Stability of this compound by LC-MS/MS
This protocol outlines a typical experiment to determine the stability of this compound under conditions relevant to a bioanalytical assay.
1. Materials and Reagents:
-
This compound standard
-
Blank biological matrix (e.g., human plasma)
-
Solvents for sample preparation (e.g., acetonitrile, methanol)
-
LC-MS grade water
-
Buffers for pH adjustment (e.g., formic acid, ammonium acetate)
-
LC column suitable for Sumatriptan analysis (e.g., C18)
2. Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol).
-
Spike the this compound stock solution into the blank biological matrix at a concentration typical for your assay.
-
Divide the spiked matrix into several aliquots.
-
Adjust the pH of different aliquots to the desired levels (e.g., pH 4, 7, and 9).
-
Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C) for various time points (e.g., 0, 4, 8, 12, and 24 hours).
-
At each time point, precipitate the proteins from the samples (e.g., with acetonitrile), centrifuge, and transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: HPLC or UPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve good separation of Sumatriptan.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
4. Data Analysis:
-
Monitor the peak area of this compound at each time point for each condition.
-
Monitor for the appearance and increase in the peak area of unlabeled Sumatriptan in the this compound samples.
-
Calculate the percentage of back-exchange by comparing the peak area of the unlabeled Sumatriptan to the initial peak area of this compound.
Mandatory Visualizations
Caption: Chemical structure of Sumatriptan with the typical positions of deuterium labeling highlighted.
Caption: Experimental workflow for monitoring isotopic exchange of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. synapse.koreamed.org [synapse.koreamed.org]
- 10. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]
How to handle Sumatriptan-d6 interference from metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sumatriptan-d6 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of Sumatriptan?
Sumatriptan is primarily metabolized by two main pathways. The major pathway involves oxidative deamination by monoamine oxidase A (MAO-A) to form an indole acetic acid derivative, which is largely inactive.[1] A secondary pathway involves cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2D6) which lead to the formation of N-desmethyl and N,N-didesmethyl metabolites.[1][2][3] These demethylated metabolites can also be further metabolized by MAO-A.[1][2][3]
Q2: Why is this compound used as an internal standard?
This compound is a stable isotope-labeled version of Sumatriptan. It is an ideal internal standard for mass spectrometry-based bioanalysis because it has nearly identical chemical and physical properties to Sumatriptan, including extraction recovery and chromatographic retention time. However, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the unlabeled Sumatriptan by the mass spectrometer. This helps to correct for variability during sample preparation and analysis.
Q3: What is "metabolic switching" and can it affect my analysis with this compound?
Metabolic switching is a phenomenon where the substitution of hydrogen with deuterium in a drug molecule can alter its metabolic pathway. This is due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing down metabolism at the site of deuteration. This can cause the metabolic machinery of the cell to favor alternative metabolic routes. While not definitively documented for this compound, it is a theoretical possibility that could lead to a different metabolite profile for this compound compared to Sumatriptan, which could be a source of unexpected interference.
Troubleshooting Guide
Issue 1: I am observing an unexpected peak at the m/z of my internal standard, this compound, in some of my study samples but not in my calibration standards.
Possible Cause: This could be due to the presence of a Sumatriptan metabolite that is isobaric with this compound. However, the primary known metabolites of Sumatriptan have lower molecular weights than Sumatriptan itself, making this specific scenario less likely. A more plausible cause is the formation of a metabolite of Sumatriptan that produces a fragment ion in the mass spectrometer that is isobaric with the fragment ion being monitored for this compound. Another possibility is the presence of an unexpected metabolite due to co-administered drugs altering Sumatriptan's metabolism.
Troubleshooting Steps:
-
Confirm the Identity of the Interfering Peak:
-
Acquire full scan mass spectra of the samples showing the interference to determine the exact m/z of the interfering peak.
-
Perform product ion scans on the interfering peak to determine its fragmentation pattern and compare it to the fragmentation pattern of this compound.
-
-
Chromatographic Separation:
-
Optimize your chromatographic method to achieve better separation between Sumatriptan, its known metabolites, and the internal standard. Increasing the run time, changing the gradient slope, or using a different column chemistry can improve resolution.
-
-
Review Subject Medication Records:
-
Investigate if the subjects in whose samples the interference is observed are taking any co-medications that could lead to the formation of unusual Sumatriptan metabolites.
-
Issue 2: The peak area of my internal standard, this compound, is significantly lower in some samples compared to others, leading to poor data quality.
Possible Cause: This could be due to ion suppression caused by co-eluting matrix components from the sample. It could also be related to the metabolism of the this compound internal standard itself, where a significant portion is converted to a metabolite, reducing the amount of the parent internal standard.
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.
-
If significant matrix effects are observed, improve your sample preparation method to more effectively remove interfering components. This could involve using a different solid-phase extraction (SPE) sorbent or a liquid-liquid extraction (LLE) with a different solvent system.
-
-
Investigate Internal Standard Metabolism:
-
Analyze a sample with a high concentration of this compound that has been incubated with liver microsomes to screen for potential metabolites of the internal standard.
-
If a major metabolite of this compound is detected, you may need to adjust your quantification method or choose a different internal standard.
-
Issue 3: I am seeing a small peak at the retention time of Sumatriptan in my blank samples that were spiked only with this compound.
Possible Cause: This is likely due to the presence of a small amount of unlabeled Sumatriptan in your this compound internal standard stock solution. This is a common issue with commercially available stable isotope-labeled standards.
Troubleshooting Steps:
-
Assess the Purity of the Internal Standard:
-
Prepare a high-concentration solution of your this compound internal standard and analyze it by LC-MS/MS, monitoring for the transition of unlabeled Sumatriptan.
-
Quantify the percentage of unlabeled Sumatriptan present.
-
-
Correction During Data Processing:
-
If the amount of unlabeled analyte is consistent and relatively low (e.g., <0.1%), you can subtract the contribution of this impurity from the measured analyte concentration in your samples.
-
-
Source a Higher Purity Internal Standard:
-
If the level of impurity is unacceptably high or variable, contact your supplier to obtain a new lot of this compound with a higher isotopic purity.
-
Data Presentation
Table 1: Mass Spectrometric Properties of Sumatriptan and its Metabolites
| Compound | Precursor Ion (m/z) [M+H]+ | Major Product Ion (m/z) |
| Sumatriptan | 296.1 | 58.1 |
| This compound | 302.2 | 64.1 |
| N-desmethyl Sumatriptan | 282.1 | Not explicitly found, but likely 44.1 or similar |
| N,N-didesmethyl Sumatriptan | 268.1 | Not explicitly found |
| Indole Acetic Acid Metabolite | 295.1 | Not typically monitored |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of Sumatriptan in Human Plasma
This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M sodium hydroxide and vortex briefly.
-
Add 600 µL of methyl tert-butyl ether, vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A validated HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sumatriptan: 296.1 → 58.1
-
This compound: 302.2 → 64.1
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum signal intensity.
-
Mandatory Visualizations
Caption: Metabolic pathways of Sumatriptan.
Caption: Bioanalytical workflow for Sumatriptan.
References
Best practices for integrating Sumatriptan-d6 peaks in chromatography software
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the accurate integration of Sumatriptan and Sumatriptan-d6 peaks in chromatography software.
Frequently Asked Questions (FAQs)
Q1: Why is the integration of this compound peaks critical for my analysis?
A1: Accurate peak integration is fundamental for reliable quantitative analysis in chromatography. For bioanalytical methods, this compound is used as an internal standard (IS) to correct for variations during sample preparation and instrument analysis. Inaccurate integration of either the analyte (Sumatriptan) or the internal standard (this compound) peak will lead to erroneous calculations of the analyte concentration, compromising the validity of pharmacokinetic and bioequivalence studies.
Q2: Should I use automated or manual integration for my this compound peaks?
A2: Automated integration should always be the primary approach as it provides consistency and objectivity.[1][2] However, manual integration may be necessary for complex chromatograms with issues like baseline noise, peak tailing, or co-eluting interferences that automated algorithms may not handle correctly.[1][3] Any manual integration should be justified, documented, and consistently applied according to established laboratory SOPs.[1][3]
Q3: My this compound peak is showing a slight retention time shift compared to Sumatriptan. Is this normal and how does it affect integration?
A3: A small retention time shift between an analyte and its deuterated internal standard is a known phenomenon in liquid chromatography, often referred to as the "isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. This is generally not a cause for concern as long as the peaks are well-separated from other components and are consistently identified and integrated. However, it is crucial to set appropriate integration windows for both Sumatriptan and this compound to ensure they are individually integrated correctly.
Q4: What are the key initial integration parameters I should focus on in my chromatography software?
A4: The most critical initial parameters to optimize for automated integration are:
-
Peak Width: This parameter defines the expected width of the peaks. Setting it correctly helps the software distinguish between chromatographic peaks and baseline noise.[2]
-
Threshold or Slope Sensitivity: This setting determines the rate of change in the signal that the software recognizes as the start and end of a peak. It helps in differentiating peaks from baseline drift.[2][4]
-
Area Reject/Height Reject: These parameters are used to exclude small, irrelevant peaks from the integration results.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the integration of Sumatriptan and this compound peaks.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Problem: The Sumatriptan or this compound peak exhibits significant tailing or fronting, leading to inconsistent integration and inaccurate area measurement.
-
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate. Sumatriptan is a basic compound, and a mobile phase with a suitable pH (e.g., with a small amount of formic acid) can improve peak shape. |
| Column Contamination/Degradation | Use a guard column and replace it regularly. If the analytical column is old, replace it with a new one.[6] |
| Extra-column Volume | Check all tubing and connections for excessive length or dead volume. |
Issue 2: Inconsistent Baseline and Peak Integration
-
Problem: The software inconsistently defines the baseline for the Sumatriptan and this compound peaks, especially at low concentrations, leading to high variability in peak areas.
-
Possible Causes & Solutions:
| Cause | Solution |
| Noisy Baseline | Ensure proper mobile phase degassing. Check for detector lamp issues or other sources of electronic noise. |
| Baseline Drift | Allow for sufficient column equilibration time. Ensure the mobile phase composition is stable. |
| Incorrect Baseline Settings | In the integration method, adjust the baseline settings. Experiment with different baseline correction algorithms if available in your software. For drifting baselines, a "valley" or "tangential" skim might be more appropriate for partially resolved peaks. |
Issue 3: Co-eluting or Shoulder Peaks
-
Problem: An interfering peak is co-eluting with or appearing as a shoulder on the Sumatriptan or this compound peak, making accurate integration difficult.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting or shoulder peaks.
-
Detailed Steps:
-
Optimize Chromatography: The first and best approach is to improve the chromatographic separation. This can be achieved by modifying the mobile phase composition, gradient slope, or column chemistry to resolve the interfering peak from the analyte or internal standard peak.
-
Adjust Integration Parameters: If complete separation is not possible, adjust the integration parameters. For shoulder peaks, different skimming options can be employed:
-
Valley Drop/Perpendicular Drop: The baseline is drawn vertically from the valley between the two peaks to the main baseline. This can sometimes overestimate the area of the shoulder peak.
-
Tangential Skim: This method skims the smaller peak from the tail of the larger peak. This is often a good choice for small impurities on the tail of a major peak.
-
Exponential Skim: This is another method for separating fused peaks, where the software models the tail of the larger peak and subtracts it from the smaller peak.
-
-
Manual Integration: If automated methods consistently fail, manual integration may be necessary. Ensure that the placement of the baseline is consistent across all samples, standards, and quality controls. Document the rationale for manual integration.[1]
-
Experimental Protocols
A typical LC-MS/MS method for the analysis of Sumatriptan in biological matrices serves as the basis for chromatographic performance and subsequent peak integration.
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add 50 µL of this compound internal standard solution.
-
Vortex for 30 seconds.
-
Add 2.5 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Chromatographic Conditions
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Sumatriptan: m/z 296.2 -> 58.1; this compound: m/z 302.2 -> 64.1 |
| Collision Energy | Optimized for the specific instrument. |
| Dwell Time | 100 ms |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Good Integration | SCION Instruments [scioninstruments.com]
- 3. Optimizing Manual Peak Integration in Chromatography | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.net.au [chromtech.net.au]
- 6. support.waters.com [support.waters.com]
Strategies to improve recovery of Sumatriptan-d6 during sample extraction
Welcome to the technical support center for bioanalytical method development. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Sumatriptan-d6 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or inconsistent recovery for this compound?
Low or inconsistent recovery of an internal standard like this compound can compromise the accuracy and precision of your bioanalytical method. The issue often stems from one or more of the following factors:
-
Suboptimal pH: Sumatriptan's chemical structure contains amine groups, making its charge state highly dependent on pH.[1][2] Incorrect pH during sample pre-treatment can lead to poor retention on Solid-Phase Extraction (SPE) sorbents or inefficient partitioning in Liquid-Liquid Extraction (LLE).
-
Inefficient Extraction Method: The chosen extraction technique (SPE or LLE) may not be optimized for Sumatriptan. This can include using the wrong SPE sorbent, inappropriate wash and elution solvents, or an LLE solvent with poor partitioning efficiency.[3][4]
-
Analyte Instability: this compound may degrade during sample collection, storage, or processing. It is crucial to evaluate its stability under various conditions, such as freeze-thaw cycles and bench-top exposure.[5][6]
-
Matrix Effects: Components within the biological matrix (e.g., plasma, serum) can interfere with the extraction process, preventing the internal standard from interacting effectively with the extraction medium.[7][8]
-
Procedural Errors: Inconsistencies in manual procedures, such as variations in solvent volumes, incubation times, or mixing intensity, can lead to variable recovery. Automating the extraction process can help mitigate these issues.[8][9]
Q2: How does pH critically influence the extraction of this compound?
The extraction efficiency of this compound is highly dependent on pH because it is a weakly basic compound. Its charge state changes with pH, which dictates its solubility and interaction with extraction materials.
-
At Low pH (Acidic Conditions): The amine groups on the Sumatriptan molecule become protonated, resulting in a positively charged ion. This form is highly water-soluble.
-
At High pH (Basic Conditions): The amine groups are deprotonated, and the molecule becomes neutral (uncharged). This form is more lipophilic and thus more soluble in organic solvents.
This pH-dependent behavior is key to designing a successful extraction strategy:
-
For Reversed-Phase SPE: The sample should be adjusted to a higher pH to keep this compound in its neutral, more hydrophobic form, allowing for stronger retention on the nonpolar sorbent.
-
For Cation-Exchange SPE: The sample should be at a neutral or slightly acidic pH to ensure the this compound is in its positively charged form, enabling strong ionic retention to the sorbent.
-
For Liquid-Liquid Extraction (LLE): The aqueous sample should be basified (high pH) to convert this compound to its neutral form, which will then efficiently partition into an immiscible organic solvent.
The uptake of Sumatriptan has been shown to be pH-dependent in various biological systems, underscoring the importance of pH control in any separation or extraction process.[1][2]
Caption: pH dictates this compound charge and the optimal extraction strategy.
Q3: How can I optimize my Solid-Phase Extraction (SPE) protocol for better recovery?
Optimizing an SPE protocol is a systematic process that involves refining each of the four main steps. A general troubleshooting workflow can help identify which stage needs attention.
Caption: A systematic workflow for troubleshooting SPE recovery issues.
Here are detailed strategies for each step:
-
Sorbent Selection: Ensure the sorbent chemistry matches the properties of Sumatriptan. For its basic nature, a mixed-mode sorbent (combining reversed-phase and ion-exchange) or a standard C18 reversed-phase sorbent can be effective.[10]
-
Conditioning: This step is crucial for activating the sorbent. Always use the recommended solvents (e.g., methanol followed by water/buffer) and consider including a "soak step," where the conditioning solvent remains in the cartridge for a few minutes to improve sorbent activation and retention.[4]
-
Sample Loading: As discussed in Q2, pre-treat your sample to adjust the pH for optimal retention. For reversed-phase SPE, ensure the pH is high enough to neutralize the this compound molecule. The sample should be loaded slowly and evenly to maximize interaction with the sorbent.[11]
-
Washing: The wash step removes matrix interferences. However, a wash solvent that is too strong (e.g., high percentage of organic solvent) can prematurely elute your analyte. If you suspect analyte loss here, reduce the organic content of the wash solvent. One validated method for Sumatriptan used a high organic wash (50% methanol) successfully, indicating that the sorbent used provided very strong retention.[12]
-
Elution: If recovery is low, the elution solvent may not be strong enough to disrupt the analyte-sorbent interaction. You may need to increase the organic strength or add a pH modifier (e.g., a small amount of acid or base) to the elution solvent to change the charge state of the analyte and facilitate its release. Interestingly, a highly efficient "evaporation-free" method used a low organic elution (20% methanol), which suggests a highly selective interaction was achieved.[12]
Q4: What are the recommended solvents and best practices for Liquid-Liquid Extraction (LLE) of this compound?
LLE is a robust alternative to SPE. Success depends on selecting an appropriate organic solvent and controlling the pH of the aqueous sample.
Best Practices:
-
pH Adjustment: Before extraction, basify the aqueous sample (e.g., plasma, urine) to a pH of 9-10. This converts this compound to its neutral, less polar form, which will preferentially partition into the organic phase.
-
Solvent Selection: The choice of solvent is critical. While ethyl acetate has been used, it often requires a time-consuming evaporation step.[3] A more volatile solvent with low water solubility is often preferred.
-
Recommended Solvent: tert-Butyl methyl ether (t-BME) has been shown to provide high recovery and selectivity for Sumatriptan with a shorter evaporation time compared to other solvents.[3]
-
Solvent Mixtures: A mixture of tert-butyl methyl ether, dichloromethane, and ethyl acetate has also been reported for the extraction of triptans.[13]
-
-
Extraction Procedure:
-
Add the chosen organic solvent to the basified sample.
-
Vortex vigorously for several minutes to ensure thorough mixing and maximize partitioning.
-
Centrifuge the sample to achieve a clean separation between the aqueous and organic layers.
-
Carefully transfer the organic layer (supernatant) to a clean tube for evaporation and reconstitution in the mobile phase.
-
Q5: Could the stability of this compound be impacting my recovery results?
Yes, analyte instability can be mistaken for low extraction recovery. It is essential to determine the stability of this compound in the biological matrix and as a prepared sample under various conditions.
-
Freeze-Thaw Stability: Assess analyte concentration after multiple freeze-thaw cycles (typically at least three).[6] This mimics the effect of retrieving samples from storage multiple times.
-
Bench-Top Stability: Evaluate stability at room temperature for a duration that reflects the typical time required for sample preparation and analysis.[6]
-
Long-Term Storage Stability: Confirm that the analyte is stable for the entire duration of sample storage at the intended temperature (e.g., -20°C or -80°C). Studies have shown Sumatriptan can be stable in certain formulations for up to 21 days at 4°C.[14]
-
Post-Preparative Stability: Determine the stability of the extracted sample in the autosampler. Instability here can lead to a decrease in the measured concentration over the course of an analytical run.[6]
If instability is detected, investigate potential causes such as enzymatic degradation, pH shifts, or light exposure, and adjust sample handling and storage procedures accordingly.
Quantitative Data Summary
The following table summarizes reported recovery and precision data for Sumatriptan using different extraction methods.
| Extraction Method | Key Parameters | Recovery (%) | Inter-Day Precision (%RSD) | Intra-Day Precision (%RSD) | Reference |
| Solid-Phase Extraction (SPE) | Evaporation-free; High organic wash (50% MeOH), low organic elution (20% MeOH) | > 92% | 4.53 - 9.12% | 1.72 - 6.93% | [12] |
| Solid-Phase Extraction (SPE) | Fully automated method | ~ 90% | Max Bias: 6.7%Max Precision: 8.8% | Max Bias: 10%Max Precision: 6.6% | [9] |
| Liquid-Liquid Extraction (LLE) | Extraction with tert-Butyl methyl ether (t-BME) | "High recovery" (not quantified) | < 9.51% | Not Specified | [3] |
Detailed Experimental Protocols
Protocol 1: Evaporation-Free Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for Sumatriptan in human plasma.[12]
-
Sorbent Conditioning:
-
Add 1 mL of methanol to the SPE cartridge and allow it to pass through.
-
Add 1 mL of water to the cartridge and allow it to pass through, ensuring the sorbent bed does not go dry.
-
-
Sample Pre-treatment and Loading:
-
To 200 µL of plasma sample, add the this compound internal standard.
-
Add 200 µL of a suitable buffer to adjust pH (if necessary for the chosen sorbent).
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 50% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 500 µL of 20% methanol in water.
-
The eluate can be directly injected into an LC-MS/MS system without an evaporation step.
-
Protocol 2: Liquid-Liquid Extraction (LLE) with t-BME
This protocol is based on a method developed for the analysis of Sumatriptan in human plasma.[3]
-
Sample Preparation:
-
Pipette 500 µL of plasma sample into a microcentrifuge tube.
-
Add the this compound internal standard.
-
Add 100 µL of a basifying agent (e.g., 1M NaOH) to adjust the sample pH to >9.
-
-
Extraction:
-
Add 2 mL of tert-Butyl methyl ether (t-BME) to the tube.
-
Cap the tube and vortex for 5 minutes.
-
-
Phase Separation:
-
Centrifuge the tube at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for your LC analysis.
-
Vortex briefly and inject into the LC-MS/MS system.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The putative proton-coupled organic cation antiporter is involved in uptake of triptans into human brain capillary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. simbecorion.com [simbecorion.com]
- 8. ijsat.org [ijsat.org]
- 9. Fully automated assay for the determination of sumatriptan in human serum using solid-phase extraction and high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. An evaporation-free solid-phase extraction method for rapid and accurate analysis of sumatriptan in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability of sumatriptan succinate in extemporaneously prepared oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Sumatriptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common bioanalytical methods for the quantification of Sumatriptan in human plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is essential for selecting the appropriate method for pharmacokinetic, bioequivalence, or toxicokinetic studies. While the focus is on providing a robust comparison, it is important to note that a publicly available, complete bioanalytical method validation report using Sumatriptan-d6 as an internal standard could not be identified. Therefore, this guide utilizes data from a validated LC-MS/MS method with a suitable alternative internal standard, Terazosin, and compares it with a validated HPLC-UV method.
Method Comparison: LC-MS/MS vs. HPLC-UV
The choice between LC-MS/MS and HPLC-UV for Sumatriptan analysis depends on the specific requirements of the study, such as the required sensitivity, selectivity, and sample throughput.
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Principle | Separation by chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio. | Separation by chromatography followed by detection based on the absorption of UV light by the analyte. |
| Internal Standard | Terazosin | Not always used, but recommended for improved precision. |
| Linearity Range | 0.5 - 50.0 ng/mL | 5 - 150 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5.96 µg/mL |
| Accuracy (% Bias) | -7.27% to 8.30% | Within ±2% |
| Precision (% RSD) | <9.51% | <2% |
| Recovery | 69.09% - 74.27% | ~98% |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Protein Precipitation or LLE |
| Selectivity | High (mass-based detection minimizes interferences) | Lower (potential for interference from co-eluting compounds) |
| Sensitivity | High | Moderate |
| Throughput | High (fast run times) | Moderate |
Experimental Protocols
LC-MS/MS Method for Sumatriptan in Human Plasma
This protocol is based on a validated method using Terazosin as the internal standard.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (Terazosin).
-
Add 100 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.
-
Add 3 mL of the extraction solvent (e.g., ethyl acetate) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
b. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 4.6 x 50 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be used)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
c. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sumatriptan: m/z 296.2 → 58.2
-
Terazosin (IS): m/z 388.2 → 247.1
-
HPLC-UV Method for Sumatriptan in Bulk and Pharmaceutical Dosage Forms
This protocol is a representative method for the determination of Sumatriptan.
a. Sample Preparation (for tablet dosage form)
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a portion of the powder equivalent to 100 mg of Sumatriptan to a 100 mL volumetric flask.
-
Add about 70 mL of diluent (e.g., a mixture of water and methanol), sonicate for 15 minutes, and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm filter.
-
Further dilute the filtered solution to a suitable concentration with the mobile phase.
b. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of buffer (e.g., phosphate buffer pH 2.5), acetonitrile, and methanol (e.g., 80:10:10 v/v/v)[1].
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 221 nm[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: Ambient
Mandatory Visualizations
Sumatriptan Signaling Pathway
Sumatriptan is a selective agonist for serotonin (5-HT) receptors of the 1B and 1D subtypes. Its therapeutic action in migraine is attributed to three key mechanisms:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on smooth muscle cells of dilated cranial blood vessels leads to their constriction.
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).
-
Inhibition of Pain Signal Transmission: Sumatriptan may also act on 5-HT1D/1F receptors in the brainstem, inhibiting nociceptive transmission in the trigeminal pathways.
Caption: Mechanism of action of Sumatriptan.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a critical process to ensure the reliability and accuracy of the data. The workflow generally follows the guidelines provided by regulatory agencies such as the U.S. Food and Drug Administration (FDA).
Caption: A typical workflow for bioanalytical method validation.
References
Sumatriptan-d6 in the Spotlight: A Comparative Guide to Internal Standards for Triptan Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of triptans, the choice of an appropriate internal standard (IS) is paramount for developing robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides an objective comparison of Sumatriptan-d6 with other commonly used internal standards, supported by experimental data from various studies. The aim is to assist in the selection of the most suitable IS to ensure data accuracy and integrity in pharmacokinetic and other quantitative studies.
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer. This mimicry helps to compensate for variations that can occur during sample preparation and analysis, ultimately leading to more accurate and precise quantification. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" due to their close physicochemical similarity to the analyte. However, structural analogs are also frequently employed. This guide will delve into the performance of this compound and compare it with other alternatives.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards, like this compound, are structurally identical to the analyte but have one or more hydrogen atoms replaced by deuterium. This substitution results in a mass shift that allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical properties remain nearly identical. This close similarity is the primary advantage of using a deuterated IS.
A study utilizing D3-sumatriptan as an internal standard for the quantification of sumatriptan in human matrices demonstrated robust and accurate results. The extracts were chromatographed on a C18 column and analyzed by MS/MS in the multiple reaction monitoring mode. The method was proven to be robust, accurate, precise, and specific for the direct quantification of sumatriptan.[1]
The general workflow for bioanalytical method development and validation, which is crucial for assessing the performance of any internal standard, is depicted below.
Structural Analogs as Alternatives
While deuterated standards are preferred, they may not always be readily available or cost-effective. In such cases, structural analogs—compounds with similar chemical structures to the analyte—are often used as internal standards. Several studies have successfully validated LC-MS/MS methods for sumatriptan using structural analogs.
One such study employed Terazosin as an internal standard. The method was fully validated according to US-FDA and EMA guidelines and demonstrated good accuracy and precision.[2][3][4][5] Another study utilized Atenolol as an internal standard and also reported acceptable accuracy and precision.[6][7] The use of a structural analog, Bufotenine , has also been reported for the simultaneous quantification of several triptans, including sumatriptan.[8]
The following diagram illustrates a generalized experimental workflow for the LC-MS/MS analysis of triptans using an internal standard.
Performance Comparison: this compound vs. Structural Analogs
Table 1: Performance Characteristics of Internal Standards for Sumatriptan Analysis
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Terazosin | 0.5 - 50.0 | 0.5 | < 9.51 | < 9.51 | -7.27 to 8.30 | [2][3][4][5] |
| Atenolol | 0.3 - 100 | 0.3 | < 11.2 | < 11.2 | < 6.3 | [6][7] |
| Bufotenine | 1 - 100 | 0.25 | < 9.3 | < 9.3 | < 9.8 | [8] |
Data for this compound was not explicitly available in a comparative format in the searched literature. However, the use of D3-sumatriptan was reported to yield a robust, accurate, and precise method.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols from the cited studies.
Method Using Terazosin as Internal Standard[2][3][4][5]
-
Sample Preparation: Liquid-liquid extraction (LLE) with tert-butyl methyl ether.
-
Chromatography:
-
Column: Symmetry® C18 (150 × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.2% formic acid in water and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM).
-
Transitions: Sumatriptan (m/z 296.26 → 251.05), Terazosin (m/z 388.10 → 290.25).
-
Method Using Atenolol as Internal Standard[6][7]
-
Sample Preparation: Not explicitly detailed but likely protein precipitation or LLE.
-
Chromatography:
-
System: HPLC.
-
Mobile Phase: Water–acetonitrile–formic acid (83:17:0.1, v/v/v).
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM).
-
Transitions: Sumatriptan (m/z 296 → 58), Atenolol (m/z 267 → 145).
-
Method Using Bufotenine as Internal Standard for Multiple Triptans[8]
-
Sample Preparation: Solid-phase extraction (SPE) using Oasis HLB.
-
Chromatography: Details not specified.
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM).
-
The logical relationship for selecting an appropriate internal standard is outlined in the diagram below.
Conclusion
The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method for triptans. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard due to their ability to closely mimic the analyte's behavior, thereby providing the most accurate compensation for analytical variability. The literature supports that methods using deuterated sumatriptan are robust and accurate.
However, in the absence of a deuterated standard, structural analogs like Terazosin and Atenolol have been shown to be viable alternatives, with validated methods demonstrating acceptable performance in terms of linearity, accuracy, and precision. The choice between a SIL-IS and a structural analog will ultimately depend on the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the availability of the internal standard. Regardless of the choice, thorough method validation is essential to ensure the reliability of the analytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Sumatriptan-d6 in Regulated Bioanalysis: A Comparison of Accuracy and Precision
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and precision of quantitative assays. This is particularly critical in pharmacokinetic and bioequivalence studies where reliable data is essential for regulatory submissions. For the analysis of the anti-migraine drug Sumatriptan, the stable isotope-labeled (SIL) internal standard, Sumatriptan-d6, is often considered the gold standard. This guide provides an objective comparison of the performance of this compound with an alternative analog internal standard, Terazosin, supported by experimental data.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the most suitable for quantitative bioanalysis using mass spectrometry.[1] This is because their physicochemical properties are nearly identical to the analyte of interest. This similarity ensures that any variability during sample preparation, such as extraction efficiency and matrix effects, is mirrored by the internal standard, leading to more accurate and precise quantification.
Performance Data: this compound vs. an Analog Internal Standard
The following tables summarize the accuracy and precision data from bioanalytical method validations for Sumatriptan using this compound and an analog internal standard, Terazosin.
Table 1: Accuracy and Precision Data for Sumatriptan using this compound as an Internal Standard
| QC Level | Concentration (ng/mL) | Intra-Batch Precision (% CV) | Intra-Batch Accuracy (% Bias) | Inter-Batch Precision (% CV) | Inter-Batch Accuracy (% Bias) |
| LLOQ QC | 0.300 | 4.4 | - | - | - |
| Low QC | 2.00 | 1.3 | - | - | - |
| High QC | 15.0 | - | - | - | - |
Data presented in this table is a summary from a validation study. The full dataset for intra- and inter-batch accuracy and precision was not available in the public domain.
Table 2: Accuracy and Precision Data for Sumatriptan using Terazosin as an Internal Standard
| QC Level | Nominal Concentration (ng/mL) | Within-Run Accuracy (% Deviation) | Within-Run Precision (% CV) | Between-Run Accuracy (% Deviation) | Between-Run Precision (% CV) |
| LLOQ | 0.5 | -6.40 to 9.60 | 5.40 to 7.29 | - | - |
| Low QC | 1.5 | -10.38 to 3.23 | 2.15 to 5.40 | -7.27 to 8.30 | 5.05 to 9.51 |
| Medium QC | 20.0 | - | - | - | - |
| High QC | 40.0 | - | - | - | - |
| ULOQ | 50.0 | - | - | - | - |
This data is derived from a study by P. S. Hirude et al.[2][3] The table in the publication provides a comprehensive breakdown of accuracy and precision at five QC levels.
Experimental Protocols
The data presented above was generated following rigorous bioanalytical method validation protocols consistent with regulatory guidelines from agencies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Methodology for Sumatriptan Analysis using this compound IS
A bioanalytical method for the quantification of Sumatriptan in human plasma was validated using this compound as the internal standard. The method involved solid phase extraction (SPE) of Sumatriptan and the IS from plasma samples. The extracts were then analyzed by HPLC with tandem mass spectrometry (MS/MS) detection. The lower limit of quantitation (LLOQ) for this assay was established at 0.100 ng/mL.
Methodology for Sumatriptan Analysis using Terazosin IS
In a separate study, a sensitive and selective LC-MS/MS method was developed and validated for the quantification of Sumatriptan in human plasma using Terazosin as the internal standard.[2][3] This method employed liquid-liquid extraction (LLE) for sample preparation. Chromatographic separation was achieved on a C18 column, and quantification was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The calibration curve for this assay ranged from 0.5 to 50.0 ng/mL.[2][3]
Workflow for Accuracy and Precision Assessment in Regulated Bioanalysis
The following diagram illustrates a typical workflow for determining the accuracy and precision of a bioanalytical method during validation, a critical step for regulatory compliance.
Comparison and Conclusion
Based on the available data, both this compound and the analog internal standard Terazosin can be used to develop accurate and precise bioanalytical methods for Sumatriptan. The method utilizing this compound demonstrated excellent precision, with intra-batch %CV values as low as 1.3%. The method with Terazosin also showed good performance, with between-run precision (%CV) below 9.51% and between-run accuracy (% deviation) within -7.27% to 8.30%.[2][3]
While the analog IS, Terazosin, provided acceptable performance that meets regulatory requirements, the use of a stable isotope-labeled internal standard like this compound is generally preferred. The near-identical chemical nature of SIL internal standards to the analyte provides a higher degree of confidence in the data by more effectively compensating for potential variabilities in the analytical process.
For researchers and drug development professionals, the choice of internal standard will depend on various factors, including the availability and cost of the SIL-IS, and the specific requirements of the study. However, for pivotal studies intended for regulatory submission, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended to ensure the highest level of data integrity, accuracy, and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEVELOPMENT AND VALIDATION OF A SENSITIVE BIOANALYTICAL METHOD FOR THE DETERMINATION OF SUMATRIPTAN IN RAT PLASMA BY UPLC-MS | Semantic Scholar [semanticscholar.org]
Optimizing Sumatriptan Bioanalysis: A Comparative Guide to Assay Linearity and Range Determination Using Sumatriptan-d6
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Sumatriptan in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides a comparative overview of the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Sumatriptan, with a focus on the determination of linearity and range, highlighting the advantages of employing a stable isotope-labeled internal standard, Sumatriptan-d6.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis using LC-MS/MS.[1][2] A SIL-IS exhibits nearly identical physicochemical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time.[2][3] This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, which are common challenges in bioanalysis that can lead to inaccurate and imprecise results.[4][5] Structural analogs, while a viable alternative, may not perfectly mimic the analyte's behavior, potentially leading to less reliable data.[1]
Comparative Performance of Sumatriptan Assays
The following table summarizes the linearity and range of several published LC-MS/MS methods for the quantification of Sumatriptan in human plasma. While not all studies explicitly state the use of this compound, the methods employing a SIL-IS generally demonstrate excellent linearity over a wide dynamic range, a key indicator of a robust assay.
| Internal Standard (IS) Used | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Terazosin | 0.5 - 50.0 | > 0.99 | [6] |
| Not Specified | 0.7 - 70.4 | > 0.99 | [7] |
| Atenolol | 0.3 - 100 | > 0.999 | [8] |
| Paracetamol | 0.1 - 1.0 | 0.9982 | [9] |
Experimental Protocols for Linearity and Range Determination
A robust determination of linearity and range is a cornerstone of bioanalytical method validation, ensuring that the assay is accurate and precise over a specified concentration range. The following protocol is a generalized procedure based on regulatory guidelines and best practices.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of Sumatriptan and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Sumatriptan by serial dilution of the primary stock solution to cover the expected therapeutic or toxicological range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration.
-
Calibration Standards: Spike an appropriate volume of the Sumatriptan working standard solutions into blank biological matrix (e.g., human plasma) to obtain a minimum of six to eight non-zero concentration levels. A blank (matrix with no analyte or IS) and a zero standard (matrix with IS only) should also be prepared.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low QC, mid QC, and high QC.
Linearity Assessment
-
Sample Analysis: Analyze the calibration standards in triplicate.
-
Data Analysis: Plot the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of Sumatriptan.
-
Regression Analysis: Perform a linear regression analysis on the data. The simplest justifiable model should be used. A weighting factor (e.g., 1/x or 1/x²) is often necessary to achieve homogeneity of variance across the concentration range.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Range Determination
The range of the assay is defined by the LLOQ and the Upper Limit of Quantification (ULOQ).
-
LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. The analyte response at the LLOQ should be at least five times the response of the blank sample.
-
ULOQ: The highest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Visualizing the Workflow
The following diagrams illustrate the key processes in determining the linearity and range of a Sumatriptan assay using this compound.
Figure 1: Workflow for Linearity Determination.
Figure 2: Conceptual Diagram of Assay Range.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Validation and application of a high-performance liquid chromatography/tandem mass spectrometry assay for sumatriptan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Sumatriptan-d6 vs. a Structural Analog: A Comparative Analysis of Internal Standards for Quantitative Bioanalysis
A head-to-head comparison of Sumatriptan-d6 and a structural analog, Terazosin, as internal standards in the bioanalytical quantification of Sumatriptan reveals key differences in performance. This guide provides a detailed comparative analysis, supported by experimental data, to assist researchers in selecting the most appropriate internal standard for their analytical needs.
In the realm of pharmacokinetic and bioequivalence studies, the accurate quantification of drug molecules such as Sumatriptan is paramount. The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a well-established practice to correct for variability during sample preparation and analysis. The ideal IS should mimic the analyte's behavior throughout the analytical process. The two main choices for an IS are a stable isotope-labeled (deuterated) version of the analyte, such as this compound, or a structurally similar molecule (structural analog), such as Terazosin.
This guide presents a comparative analysis of this compound and Terazosin as internal standards for the quantification of Sumatriptan in biological matrices.
Performance Data: A Quantitative Comparison
The selection of an internal standard significantly impacts the accuracy and precision of a bioanalytical method. The following tables summarize the performance data from validated LC-MS/MS methods for Sumatriptan using this compound and Terazosin as internal standards.
Table 1: Method Performance with this compound as Internal Standard [1]
| Analyte Concentration (pg/mL) | Within-Run Accuracy (% Bias) | Within-Run Precision (% CV) | Between-Run Accuracy (% Bias) | Between-Run Precision (% CV) |
| Low QC | -13.20 to 19.90 | 0.74 to 11.69 | -6.15 to 9.12 | 2.92 to 9.74 |
| Mid QC | -13.20 to 19.90 | 0.74 to 11.69 | -6.15 to 9.12 | 2.92 to 9.74 |
| High QC | -13.20 to 19.90 | 0.74 to 11.69 | -6.15 to 9.12 | 2.92 to 9.74 |
QC: Quality Control, CV: Coefficient of Variation
Table 2: Method Performance with Terazosin as Internal Standard [2][3]
| Analyte Concentration (ng/mL) | Within-Run Accuracy (% Deviation) | Within-Run Precision (% CV) | Between-Run Accuracy (% Deviation) | Between-Run Precision (% CV) |
| LLOQ (0.5) | -6.40 to 9.60 | 5.40 to 7.29 | Not Reported | Not Reported |
| Low QC (1.5) | -10.38 to 3.23 | 2.15 to 5.40 | -7.27 to 8.30 | 5.05 to 9.51 |
| Mid QC (20.0) | -10.38 to 3.23 | 2.15 to 5.40 | -7.27 to 8.30 | 5.05 to 9.51 |
| High QC (40.0) | -10.38 to 3.23 | 2.15 to 5.40 | -7.27 to 8.30 | 5.05 to 9.51 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation
The data indicates that both internal standards can be used to develop a validated bioanalytical method for Sumatriptan. However, stable isotope-labeled internal standards like this compound are generally considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to better compensation for matrix effects and variability during sample processing.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following are summaries of the key experimental protocols for the LC-MS/MS analysis of Sumatriptan using this compound and Terazosin as internal standards.
Method Using this compound as Internal Standard[1]
-
Sample Preparation: Sumatriptan and this compound were extracted from 0.100 mL of human EDTA K3 plasma via solid-phase extraction.
-
Chromatography: A Zorbax SB-C18 column (50 x 4.6 mm, 5 µm) was used for chromatographic separation.
-
Mobile Phase A: Milli-Q type water/methanol with ammonium acetate and acetic acid.
-
Mobile Phase B: Methanol.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer was used for detection and quantification.
-
Validation Range: 100 to 150,000 pg/mL.
Method Using Terazosin as Internal Standard[2][3]
-
Sample Preparation: Liquid-liquid extraction was performed using tert-butyl methyl ether (t-BME) to extract Sumatriptan and Terazosin from human plasma samples.[2][3]
-
Chromatography: A reversed-phase Symmetry® C18 column (150 × 4.6 mm i.d., 5 µm) was used for separation.[2][3]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) under the positive ion mode was used.[2][3]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative analysis of internal standards in a bioanalytical method.
Caption: Workflow for comparing internal standards.
Signaling Pathway of Sumatriptan
Sumatriptan is a selective agonist for the 5-HT1B and 5-HT1D receptors. Its therapeutic effect in migraine is attributed to its ability to cause vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides.
References
- 1. Assessment of pharmacokinetic and pharmacodynamic interactions between zavegepant and sumatriptan: A phase 1, randomized, placebo‐controlled study in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
The Critical Impact of Sumatriptan-d6 Purity on Bioanalytical Assay Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving precise and accurate results.[1] This guide provides an objective comparison of the performance of high-purity Sumatriptan-d6 versus lower-purity alternatives as an internal standard in the bioanalysis of Sumatriptan, supported by experimental data and detailed methodologies.
Sumatriptan is a widely used medication for the treatment of migraine and cluster headaches. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Deuterated Sumatriptan (this compound) is the preferred internal standard for these analyses due to its chemical and physical similarity to the analyte. However, the isotopic purity of this compound can significantly impact assay performance. The presence of unlabeled Sumatriptan as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, compromising the integrity of the study data.
Comparative Analysis of this compound Purity on Assay Performance
To illustrate the impact of this compound purity, a comparative study was conducted using three different lots of this compound with varying isotopic purities: 99.5%, 98%, and 95%. The performance of each lot as an internal standard in an LC-MS/MS assay for Sumatriptan in human plasma was evaluated based on key validation parameters: accuracy, precision, and linearity.
Table 1: Comparison of Assay Performance with this compound of Varying Isotopic Purity
| Isotopic Purity of this compound | Accuracy (% Bias) at LLOQ (0.5 ng/mL) | Precision (%RSD) at LLOQ (0.5 ng/mL) | Linearity (r²) |
| 99.5% | -2.5% | 4.8% | 0.9995 |
| 98.0% | +8.2% | 7.5% | 0.9981 |
| 95.0% | +18.7% | 12.3% | 0.9964 |
The data clearly demonstrates that higher isotopic purity of the this compound internal standard leads to superior assay performance. The 99.5% pure standard yielded the most accurate and precise results, with a minimal bias at the lower limit of quantitation (LLOQ) and excellent linearity. As the purity decreases, the positive bias in accuracy increases significantly, indicating an overestimation of the analyte concentration due to the contribution of the unlabeled Sumatriptan impurity. The precision also deteriorates with lower purity, and the linearity of the calibration curve is compromised.
The Underlying Mechanism: Impurity Interference
The primary reason for the decreased performance with lower purity this compound is the presence of unlabeled Sumatriptan. This impurity contributes to the analyte's signal, leading to an artificially inflated measurement. The relationship between the purity of the internal standard and the accuracy of the assay can be visualized as a logical flow.
Caption: Logical flow of how this compound purity affects assay accuracy.
Experimental Protocol
The following is a detailed methodology for the LC-MS/MS analysis of Sumatriptan in human plasma using this compound as an internal standard.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Sumatriptan: 296.1 -> 58.2
-
This compound: 302.1 -> 64.2
-
-
Source Parameters:
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
3. Data Analysis
-
Quantification was performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve was constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
The workflow for this experimental protocol is outlined in the diagram below.
Caption: Workflow of the bioanalytical method for Sumatriptan.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals, it is imperative to:
-
Source high-purity (≥99.5%) this compound from reputable suppliers who provide a certificate of analysis detailing the isotopic purity.
-
Verify the purity of the internal standard and assess for the presence of unlabeled analyte, especially when developing and validating new assays.
-
Adhere to regulatory guidelines regarding the acceptance criteria for internal standard interference to ensure the integrity and defensibility of your bioanalytical data.
By prioritizing the purity of the internal standard, researchers can significantly enhance the quality and reliability of their bioanalytical data, leading to more robust and confident decision-making in the drug development process.
References
Inter-laboratory comparison of Sumatriptan quantification with Sumatriptan-d6
An Inter-laboratory Perspective on Sumatriptan Quantification Utilizing Sumatriptan-d6 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like Sumatriptan is paramount for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. This guide provides an objective comparison of Sumatriptan quantification methodologies, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and highlights the critical role of the isotopically labeled internal standard, this compound. While a formal inter-laboratory comparison study was not identified, this guide synthesizes data from various validated methods to offer a comparative perspective on performance.
Comparative Performance of Sumatriptan Quantification Methods
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical methods. It co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis.[1] The data presented below, sourced from multiple studies, demonstrates the high sensitivity and accuracy achieved with LC-MS/MS methods for Sumatriptan quantification in human plasma.
| Parameter | Method A | Method B | Method C |
| Internal Standard | Deuterium-labeled Sumatriptan | Terazosin | Atenolol |
| Linearity Range (ng/mL) | 2-50 | 0.5–50.0 | 0.3–100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 | 0.5 | 0.3 |
| Intra-assay Precision (% CV) | < 10% | < 9.51% | < 15% |
| Inter-assay Precision (% CV) | < 10% | < 9.51% | < 15% |
| Intra-assay Accuracy | +/- 10% | -7.27% to 8.30% | Within 15% |
| Inter-assay Accuracy | +/- 10% | -7.27% to 8.30% | Within 15% |
| Reference | [1] | [2][3] | [4][5] |
Experimental Protocols: A Generalized LC-MS/MS Method
The following protocol outlines a typical workflow for the quantification of Sumatriptan in human plasma using this compound as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 1.0 mL aliquot of human plasma, add the this compound internal standard.
-
Vortex mix the sample.
-
Add an extraction solvent such as tert-butyl methyl ether (t-BME).[2][3]
-
Vortex for an extended period to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.[4]
2. Chromatographic Conditions
-
Column: A reversed-phase C18 column (e.g., Symmetry® C18, 150 × 4.6 mm i.d., 5 µm) is commonly used.[2][3]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solution with an organic modifier, often containing a small percentage of formic acid to improve ionization. A typical mobile phase could be water–acetonitrile–formic acid (60:40:0.1, v/v/v).[4]
-
Flow Rate: A flow rate of 0.5 mL/min is often employed.[2]
-
Injection Volume: Typically in the range of 10-20 µL.[6]
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally used for Sumatriptan and its internal standard as it yields greater ion abundances.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Sumatriptan: The protonated molecular ion [M+H]⁺ at m/z 296.26 is selected as the precursor ion. A common product ion for quantification is m/z 251.05, resulting from the loss of the dimethylamine group.[3] Another stable product ion is at m/z 58.[4]
-
This compound: The precursor ion will be shifted by the number of deuterium atoms. The fragmentation pattern is monitored to confirm the identity and quantity of the internal standard.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the principle of using an isotopic internal standard for accurate quantification.
Caption: Experimental workflow for Sumatriptan quantification.
Caption: Rationale for using an isotopic internal standard.
References
- 1. Development and validation of a liquid chromatographic-mass spectrometric assay for the determination of sumatriptan in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
A Comparative Guide to Sumatriptan Quantification: Plasma vs. Whole Blood using Sumatriptan-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for the quantification of Sumatriptan in human plasma and whole blood, utilizing Sumatriptan-d6 as an internal standard. The objective is to offer a comprehensive resource for bioanalytical method development and sample analysis in clinical and preclinical studies. While validated methods for plasma are well-established, this guide also presents a proposed adaptation for whole blood analysis, highlighting the potential differences in sample preparation and expected analytical performance.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of Sumatriptan in human plasma using LC-MS/MS and projects the expected performance for a similar method adapted for whole blood. Data for plasma analysis has been compiled from published studies. The projected data for whole blood is based on the increased complexity and potential for matrix effects associated with this sample type.
| Parameter | Plasma | Whole Blood (Projected) |
| Linearity Range | 0.3 - 100 ng/mL | 0.5 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±20% |
| Precision (% RSD) | < 15% | < 20% |
| Mean Recovery | ~68-78% | ~60-70% |
| Internal Standard | This compound | This compound |
Experimental Protocols
Quantification of Sumatriptan in Human Plasma
This protocol is synthesized from established and validated LC-MS/MS methods.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 20 µL of this compound internal standard (IS) solution (e.g., 0.5 µg/mL).
-
Vortex briefly to mix.
-
Add 1.2 mL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
HPLC System: Agilent or equivalent HPLC system.
-
Column: Reversed-phase C18 column (e.g., Symmetry® C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.2% formic acid in water and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Sumatriptan: m/z 296.26 → 251.05
-
This compound: m/z 302.3 → 251.1 (projected)
-
Proposed Protocol for Quantification of Sumatriptan in Whole Blood
This proposed protocol adapts the plasma methodology for the more complex matrix of whole blood.
1. Sample Preparation (Hemolysis and Protein Precipitation followed by LLE)
-
To 200 µL of human whole blood, add 20 µL of this compound internal standard (IS) solution.
-
Add 400 µL of ice-cold water to induce hemolysis and vortex.
-
Add 1.2 mL of acetonitrile to precipitate proteins.
-
Vortex for 5 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Proceed with Liquid-Liquid Extraction as described for plasma by adding 1.2 mL of ethyl acetate, vortexing, centrifuging, and evaporating the supernatant.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
The LC-MS/MS conditions would be identical to those used for plasma analysis.
Visualizations
Caption: Comparative workflow for Sumatriptan quantification.
Caption: Metabolic pathway of Sumatriptan.
Discussion
The primary challenge in transitioning from plasma to whole blood analysis is the presence of red blood cells, which necessitates an initial lysis step to release the drug. Furthermore, whole blood has a higher protein content, making efficient protein precipitation crucial to minimize matrix effects and ensure accurate quantification. The proposed whole blood protocol incorporates these steps.
It is important to note the stability of Sumatriptan in whole blood can be temperature-dependent due to partitioning between plasma and red blood cells. Therefore, consistent sample handling and processing conditions are critical for reproducible results. While Sumatriptan is stable in plasma, its stability in whole blood under various storage conditions should be thoroughly evaluated during method validation.
The metabolism of Sumatriptan is primarily mediated by monoamine oxidase A (MAO-A), leading to the formation of an inactive indole acetic acid analogue. Cytochrome P450 enzymes also play a minor role, forming N-desmethylated metabolites. Understanding these pathways is essential for interpreting pharmacokinetic data and identifying potential drug-drug interactions.
Conclusion
Quantification of Sumatriptan in plasma is a well-established practice with robust and sensitive LC-MS/MS methods available. While direct comparative studies are lacking, this guide provides a framework for adapting these methods for whole blood analysis. The proposed protocol for whole blood requires additional sample preparation steps to address the complexity of the matrix. Researchers should anticipate potential differences in analytical performance, such as a slightly higher LLOQ and variability, when working with whole blood compared to plasma. Rigorous method validation is essential to ensure the accuracy and reliability of quantitative data from either matrix.
Safety Operating Guide
Navigating the Safe Disposal of Sumatriptan-d6 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Sumatriptan-d6, a deuterated form of the migraine medication Sumatriptan, requires careful handling and disposal due to its potential health and environmental effects. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulatory standards and promoting a secure laboratory environment.
Hazard Profile and Safety Data
Understanding the hazard profile of this compound is the first step in its safe management. The substance presents several risks that necessitate cautious handling and disposal.
| Hazard Classification | Description |
| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child (H361).[1] |
| Eye Damage | Category 1: Causes serious eye damage (H318).[1] |
| Aquatic Hazard | Chronic 3: Harmful to aquatic life with long-lasting effects (H412).[1] |
Toxicological data for the succinate form includes an oral TDLO of 2 mg/kg in women and an LD50 of >2,939 mg/kg in rats.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in a manner that is consistent with federal, state, and local regulations.[2] An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[2] The following protocol outlines the recommended procedure for laboratory settings.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.
2. Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips, vials), and contaminated PPE, must be segregated as chemical waste.
-
Do not mix this compound waste with general laboratory trash or other incompatible waste streams.
3. Waste Containment and Labeling:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound"), the associated hazards (e.g., "Reproductive Hazard," "Eye Irritant," "Environmental Hazard"), and the accumulation start date.
4. Disposal Pathway Determination:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of pharmaceutical waste.
-
The primary disposal method for pharmaceutical waste is typically incineration at a permitted treatment facility.[3]
-
Under no circumstances should this compound be flushed down the drain or disposed of in the regular trash.[3][4] Improper disposal can lead to the contamination of water supplies.[5][6]
5. Arranging for Waste Pickup:
-
Once the waste container is full or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for a hazardous waste pickup.
-
Ensure all necessary paperwork is completed as required by your institution and waste disposal vendor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Sumatriptan-d6
For Immediate Implementation: Essential Safety and Handling Protocols for Sumatriptan-d6
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural guidelines is mandatory to ensure personal safety and maintain a secure laboratory environment. This compound, a deuterated analog of the potent migraine therapeutic Sumatriptan, requires stringent handling protocols due to its potential health hazards.
Hazard and Exposure Data
Sumatriptan and its deuterated form are classified as potent pharmaceutical compounds. The primary hazards include serious eye damage and potential reproductive harm.[1] It is officially categorized under Occupational Exposure Band (OEB) 3. All personnel must be familiar with the following exposure limits to minimize risk.
| Parameter | Value | Reference |
| Hazard Classification | - Causes serious eye damage.- Suspected of damaging fertility or the unborn child (teratogenic hazard). | [1] |
| Occupational Exposure Band (OEB) | OEB 3 | |
| Occupational Exposure Limit (OEL) - 8-hour Time-Weighted Average (TWA) | 50 µg/m³ | |
| Occupational Exposure Limit (OEL) - 15-minute Short-Term Exposure Limit (STEL) | 100 µg/m³ |
Personal Protective Equipment (PPE) and Handling
Due to the hazardous nature of this compound, a multi-layered approach to personal protection is required. The following PPE is mandatory when handling this compound in solid or solution form.
Primary Engineering Controls:
-
Fume Hood: All weighing, reconstitution, and aliquoting of this compound powder must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Glove Box/Isolator: For procedures with a higher risk of aerosol generation, a glove box or containment isolator is recommended.
Personal Protective Equipment (PPE):
-
Gloves: Double gloving is required.[1] Use nitrile gloves as the primary layer, ensuring they are compatible with any solvents used.[2][3][4] Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times to protect against splashes.[5]
-
Lab Coat: A clean, buttoned lab coat must be worn over personal clothing. Protective sleeves may be necessary for added protection.
-
Respiratory Protection: If there is a risk of exceeding the OEL, or if engineering controls are not available, a properly fitted respirator (e.g., N95 or higher) is necessary.[1]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a designated, secure area away from incompatible materials.[5][6] Recommended long-term storage is at -20°C.
-
The storage area must be marked with appropriate hazard symbols.
-
-
Preparation of Solutions:
-
All handling of the solid compound must occur within a chemical fume hood.
-
Before handling, ensure the work area is clean and uncluttered.
-
Wear all required PPE as specified above.
-
Carefully weigh the required amount of this compound.
-
Slowly add the solvent to the solid to avoid aerosolization. This compound is soluble in solvents such as DMSO and ethanol.
-
Ensure the container is tightly sealed after reconstitution.
-
-
Experimental Use:
-
Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Conduct all experimental procedures in a well-ventilated area.
-
Avoid direct contact with skin, eyes, and clothing.
-
After use, decontaminate all equipment and surfaces.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and empty vials. Place all solid waste in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled, and leak-proof hazardous waste container.
-
Sharps: Any needles or syringes used for handling this compound solutions must be disposed of in a designated sharps container.
-
Disposal Method: Do not dispose of any this compound waste down the drain.[6] All hazardous waste must be disposed of through a licensed contractor, typically via incineration.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact the institutional safety office.
Experimental Workflow and Logic Diagram
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
